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Isoquinoline, 1-methyl-, hydrochloride Documentation Hub

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  • Product: Isoquinoline, 1-methyl-, hydrochloride
  • CAS: 53014-97-4

Core Science & Biosynthesis

Foundational

Biological Activity of 1-Methylisoquinoline Derivatives in Pharmacology

Executive Summary The pharmacological landscape of 1-methylisoquinoline and its reduced congener, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) , represents a critical divergence in structural biology. While the arom...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pharmacological landscape of 1-methylisoquinoline and its reduced congener, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) , represents a critical divergence in structural biology. While the aromatic isoquinoline scaffold serves primarily as a synthetic intermediate for antineoplastic agents, the endogenous tetrahydro- derivative (1-MeTIQ) has emerged as a potent neuroprotective agent with significant therapeutic potential for Parkinson’s Disease (PD).

This guide dissects the structure-activity relationships (SAR), mechanistic pathways, and synthesis protocols for this class, providing a self-validating framework for researchers investigating dopaminergic neuroprotection and monoamine oxidase (MAO) modulation.

Part 1: Structural Activity Relationship (SAR) & Pharmacology

The Aromatic vs. Tetrahydro Divergence

The biological activity of 1-methylisoquinoline derivatives is strictly governed by the saturation of the pyridine ring.

Feature1-Methylisoquinoline (Aromatic) 1-MeTIQ (Tetrahydro-)
Structure Planar, fully aromatic system.Non-planar, chair-conformation (C-ring).
Endogeneity Synthetic / Trace.Endogenous amine (brain).[1]
Primary Target DNA intercalation, Topoisomerase II.MAO-A/B, NMDA Receptors, Dopamine Transporter.
Key Activity Cytotoxicity (Anticancer).[2][3][4][5]Neuroprotection (Anti-Parkinsonian).
Toxicity Moderate to High (Quaternary salts).Low (Endogenous protectant).
Neuropharmacology of 1-MeTIQ

1-MeTIQ is an endogenous amine that acts as a "physiological shield" against neurotoxins like MPTP and Rotenone. Unlike its unmethylated parent (TIQ) or the neurotoxic 1-benzyl-TIQ, the 1-methyl substitution confers specific neuroprotective properties.[6]

Mechanism of Action:

  • MAO Inhibition: 1-MeTIQ acts as a reversible inhibitor of Monoamine Oxidase (MAO) A and B. By inhibiting MAO, it prevents the oxidative deamination of dopamine, thereby reducing the formation of hydrogen peroxide and reactive oxygen species (ROS).

  • Metabolic Shift: It shifts dopamine catabolism towards the COMT-dependent O-methylation pathway, increasing 3-methoxytyramine (3-MT) levels, which is non-toxic.

  • Glutamate Antagonism: It inhibits glutamate-induced excitotoxicity by antagonizing NMDA receptors, preventing calcium influx and subsequent apoptosis.

Visualization: The Neuroprotective Pathway

The following diagram illustrates how 1-MeTIQ antagonizes neurotoxicity compared to the MPTP mechanism.

Neuroprotection cluster_neuron Dopaminergic Neuron DA Dopamine MAO MAO-B Enzyme ROS ROS / H2O2 (Oxidative Stress) MAO->ROS Generates MITO Mitochondria (Complex I) ROS->MITO Damages NMDA NMDA Receptor MPTP MPTP / TIQ (Neurotoxins) MPTP->MAO Bioactivation to MPP+ MPTP->MITO Inhibits Complex I MeTIQ 1-MeTIQ (Neuroprotectant) MeTIQ->MAO Inhibits (Reversible) MeTIQ->ROS Scavenges MeTIQ->NMDA Antagonizes Glutamate Glutamate Glutamate->NMDA Excitotoxicity

Caption: Mechanistic interference of 1-MeTIQ against MAO-mediated oxidative stress and glutamate excitotoxicity.

Part 2: Experimental Protocols

Chemical Synthesis: Bischler-Napieralski Cyclization

This protocol describes the synthesis of 1-methyl-3,4-dihydroisoquinoline, the precursor which can be reduced to 1-MeTIQ or dehydrogenated to 1-methylisoquinoline.[7]

Reagents:

  • N-Phenethylacetamide (Precursor)

  • Phosphorus Oxychloride (POCl3) (Dehydrating agent)[8]

  • Toluene (Solvent)[8]

  • Sodium Borohydride (NaBH4) (For reduction step)

Workflow Diagram:

Synthesis Start Start: N-Phenethylacetamide Step1 Cyclodehydration Reagent: POCl3, Reflux 3h Solvent: Toluene Start->Step1 Inter Intermediate: 1-Methyl-3,4-dihydroisoquinoline Step1->Inter Branch Target? Inter->Branch PathA A: Reduction (Neuroprotection) Reagent: NaBH4 / MeOH Branch->PathA Tetrahydro PathB B: Dehydrogenation (Anticancer) Reagent: Pd/C, Heat Branch->PathB Aromatic ProdA Product A: 1-MeTIQ PathA->ProdA ProdB Product B: 1-Methylisoquinoline PathB->ProdB

Caption: Bifurcated synthesis pathway for aromatic and tetrahydro-1-methylisoquinoline derivatives via Bischler-Napieralski.

Step-by-Step Protocol:

  • Cyclization:

    • Dissolve N-phenethylacetamide (10 mmol) in dry toluene (50 mL).

    • Add POCl3 (30 mmol) dropwise under nitrogen atmosphere. Caution: POCl3 is corrosive and reacts violently with water.

    • Reflux the mixture at 110°C for 3-4 hours. Monitor via TLC (Disappearance of amide).

    • Cool to room temperature and evaporate excess POCl3/toluene under reduced pressure.

    • Basify the residue with 20% NaOH (ice-cold) to pH 10. Extract with dichloromethane (DCM).

    • Yield: 1-methyl-3,4-dihydroisoquinoline (Oil).

  • Reduction (To obtain 1-MeTIQ):

    • Dissolve the dihydro- intermediate in Methanol (30 mL).

    • Add NaBH4 (20 mmol) in small portions at 0°C.

    • Stir at room temperature for 2 hours.

    • Quench with water, extract with DCM, dry over MgSO4, and concentrate.

    • Purification: Convert to Hydrochloride salt (HCl/Ether) for crystallization.

Functional Assay: MAO-B Inhibition Screen

To validate the biological activity of synthesized derivatives, an enzymatic assay is required.

Principle: Measurement of H2O2 production coupled to peroxidase-mediated oxidation of a fluorogenic substrate (Amplex Red) during the oxidation of Tyramine by MAO-B.

Protocol:

  • Preparation:

    • Buffer: 0.1 M Potassium Phosphate (pH 7.4).

    • Enzyme: Recombinant Human MAO-B (1 U/mL).

    • Substrate: Tyramine (200 μM final).

    • Inhibitor: 1-MeTIQ (Serial dilution: 0.1 μM – 100 μM).

  • Incubation:

    • Mix 50 μL Enzyme + 10 μL Inhibitor in a 96-well black plate.

    • Incubate at 37°C for 15 minutes.

  • Reaction:

    • Add 40 μL Reaction Mix (Tyramine + Amplex Red + Horseradish Peroxidase).

    • Incubate for 30 minutes at 37°C in the dark.

  • Detection:

    • Measure Fluorescence: Ex 530 nm / Em 590 nm.

  • Data Analysis:

    • Calculate % Inhibition =

      
      .
      
    • Plot log[Concentration] vs. % Inhibition to determine IC50.

Part 3: Quantitative Data Summary

The following table summarizes the comparative pharmacological profiles of 1-MeTIQ against related isoquinoline derivatives.

CompoundTargetIC50 / KiBiological EffectReference
1-MeTIQ MAO-A~15 μMNeuroprotection (Reversible Inhibition)[1]
1-MeTIQ MAO-B~25 μMNeuroprotection (Reversible Inhibition)[1]
TIQ (Parent) MAO-B>100 μMWeak/No Neuroprotection[2]
1-BnTIQ Mitochondrial Complex IN/A (Toxic)Neurotoxicity (Parkinsonism-inducing)[2]
N-Methylisoquinolinium MAO-A0.81 μMPotent Inhibition (Anticancer potential)[3]

References

  • Antkiewicz-Michaluk, L. et al. (2006).[9] The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity. Journal of Neurochemistry.

  • Antkiewicz-Michaluk, L. & Vetulani, J. (2013). 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. Neurotoxicity Research.

  • Bembenek, M.E. et al. (1990). Inhibition of monoamine oxidases A and B by simple isoquinoline alkaloids: racemic and optically active 1,2,3,4-tetrahydro-, 3,4-dihydro-, and fully aromatic isoquinolines. Journal of Medicinal Chemistry.

  • Organic Chemistry Portal. (2023). Bischler-Napieralski Reaction.

  • Herraiz, T. (2023).[10] Assay of MAO Inhibition by Chromatographic Techniques. Springer Protocols.

Sources

Exploratory

1-Methylisoquinoline Alkaloids: Nature's Neuroactive Scaffolds

Content Type: Technical Whitepaper Audience: Researchers, Pharmaceutical Scientists, and Chemical Biologists Executive Summary The 1-methylisoquinoline alkaloids represent a distinct, biologically potent subclass of the...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Researchers, Pharmaceutical Scientists, and Chemical Biologists

Executive Summary

The 1-methylisoquinoline alkaloids represent a distinct, biologically potent subclass of the isoquinoline family, divergent from the more common 1-benzylisoquinolines (e.g., papaverine, morphine). Characterized by a methyl group at the C1 position, these compounds—most notably salsolinol (1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline)—are endogenous to both mammalian neurobiology and specific plant taxa (Theobroma cacao, Musa spp.).

This guide provides a rigorous technical analysis of their biosynthetic origins via the Pictet-Spengler condensation, their dualistic pharmacological role as potential neurotoxins and neuromodulators, and validated protocols for their isolation from complex biological matrices.

Chemical Classification & Structural Diversity

While the isoquinoline scaffold is ubiquitous in nature, the C1-substituent dictates biological activity and biosynthetic origin.

  • Tetrahydroisoquinolines (THIQs): The most prevalent naturally occurring form.

    • Key Compound:Salsolinol (SAL). Chiral center at C1; exists as (R) and (S) enantiomers.

    • Properties: Catechol functionality renders it susceptible to oxidation; blood-brain barrier permeable.

  • Aromatic Isoquinolines: Fully unsaturated pyridine ring.

    • Key Compound:1-Methylisoquinoline .[1][2][3][4] Rare in nature, occasionally identified in Streptomyces fermentations and as metabolic oxidation products of THIQs.

    • Properties: More stable, often associated with antimicrobial activity in microbial isolates.

Biosynthetic Origins: The Pictet-Spengler Mechanism

The formation of 1-methylisoquinolines is distinct from the 1-benzyl class (which utilizes phenylacetaldehyde). The core mechanism is the Pictet-Spengler condensation , which can occur enzymatically or non-enzymatically.

3.1 Mechanistic Pathway[5]
  • Precursor: L-Tyrosine is hydroxylated to L-DOPA and decarboxylated to Dopamine .

  • Aldehyde Source:

    • Acetaldehyde: Derived from ethanol metabolism or threonine catabolism. Condenses with dopamine to form Salsolinol.[6]

    • Pyruvate: Condenses with dopamine to form Salsolinol-1-carboxylic acid, which undergoes oxidative decarboxylation to Salsolinol.

  • Cyclization: The electrophilic aldehyde carbon attacks the electron-rich aromatic ring of dopamine (specifically at the C6 position due to the para-hydroxyl directing group), closing the heterocyclic ring.

3.2 Biosynthesis Diagram

Biosynthesis Tyrosine L-Tyrosine Dopa L-DOPA Tyrosine->Dopa Tyrosine Hydroxylase Dopamine Dopamine Dopa->Dopamine AADC SalSynthase Salsolinol Synthase (Enzymatic) Dopamine->SalSynthase NonEnzymatic Pictet-Spengler (Non-Enzymatic) Dopamine->NonEnzymatic Acetaldehyde Acetaldehyde (Ethanol metabolite) Acetaldehyde->SalSynthase Pyruvate Pyruvate Pyruvate->NonEnzymatic Salsolinol SALSOLINOL (1-methyl-6,7-dihydroxy- 1,2,3,4-THIQ) SalSynthase->Salsolinol Direct Condensation SalCarb Salsolinol-1- carboxylic acid NonEnzymatic->SalCarb SalCarb->Salsolinol Oxidative Decarboxylation

Caption: Dual pathways for Salsolinol biosynthesis via direct condensation or pyruvate intermediates.

Occurrence & Distribution

1-Methylisoquinoline alkaloids are distributed across kingdoms, suggesting a convergent evolutionary utility or inevitable chemical formation in high-dopamine environments.

Table 1: Natural Sources of 1-Methylisoquinoline Alkaloids

SourcePrimary CompoundConcentration (Approx.)Biological Context
Mammalian Brain Salsolinol10–50 ng/g tissueEndogenous neuromodulator; elevated in alcoholics.
Theobroma cacao Salsolinol25 µg/g (Powder)Formed during fermentation of cocoa beans.
Musa spp. (Banana) Salsolinol5–6 µg/g (Pulp)High dopamine content in peel/pulp leads to accumulation.
Streptomyces spp. 1-MethylisoquinolineVariableOften found as oxidized derivatives (e.g., Mansouramycins).
Fermented Foods Salsolinol10–30 ng/mLSoy sauce, wine; byproduct of yeast fermentation.
Isolation Protocol: Salsolinol from Theobroma cacao

Objective: Isolate polar, catechol-containing alkaloids while preventing oxidation (browning) and degradation. Matrix: Cocoa Powder (High lipid/polyphenol content).

5.1 Reagents & Equipment
  • Extraction Solvent: 0.1 M Perchloric Acid (HClO₄) or 1% Acetic Acid in Methanol (Acidification stabilizes catechols).

  • Antioxidant: 0.1% Sodium Metabisulfite (Na₂S₂O₅).

  • Internal Standard: Dopamine-d4 or N-methyl-salsolinol-d3.

  • Purification: Solid Phase Extraction (SPE) - Cation Exchange (SCX) or Phenylboronic Acid (PBA) cartridges (specific for catechols).

5.2 Step-by-Step Methodology
  • Defatting: Homogenize 1.0 g cocoa powder with 10 mL n-hexane. Vortex 5 min, centrifuge (4000 x g, 10 min), and discard supernatant. Repeat twice to remove lipids.

  • Extraction: Resuspend pellet in 5 mL 0.1 M HClO₄ containing 0.1% Na₂S₂O₅. The low pH protonates the nitrogen (making it water-soluble) and prevents catechol oxidation.

  • Homogenization: Sonicate for 15 min at 4°C.

  • Clarification: Centrifuge at 10,000 x g for 20 min at 4°C. Collect supernatant.

  • SPE Cleanup (Cation Exchange):

    • Condition SCX cartridge with Methanol then Water.

    • Load supernatant.[6] Salsolinol (positively charged at pH < 7) binds.

    • Wash with 0.1 M HCl (remove neutrals/anions).

    • Elute with 5% Ammoniated Methanol (pH > 10 deprotonates ammonium, releasing alkaloid).

  • Analysis: Evaporate eluate under N₂, reconstitute in mobile phase, inject into LC-MS/MS or HPLC-ECD (Electrochemical Detection is highly sensitive for catechols).

5.3 Workflow Diagram

Extraction Raw Raw Material (Cocoa/Tissue) Defat Defatting (n-Hexane wash) Raw->Defat AcidExt Acid Extraction (0.1M HClO4 + Na2S2O5) Defat->AcidExt Resuspend Solid Centrifuge Centrifugation (10,000g, 4°C) AcidExt->Centrifuge SPE SPE Cleanup (Cation Exchange / PBA) Centrifuge->SPE Supernatant Analysis HPLC-ECD / LC-MS Quantification SPE->Analysis Eluate

Caption: Optimized protocol for isolating catechol-isoquinolines from lipid-rich matrices.

Pharmacological & Toxicological Profile

The 1-methylisoquinoline core, particularly in salsolinol, acts as a "double-edged sword" in biological systems.

6.1 Neurotoxicity (Parkinsonian Model)

Salsolinol is structurally analogous to MPTP (a known neurotoxin).

  • Mechanism: It inhibits Mitochondrial Complex I in dopaminergic neurons, leading to ATP depletion and ROS generation.

  • N-Methylation: The enzyme N-methyltransferase converts Salsolinol to N-methyl-salsolinol , which is structurally very similar to MPP+ (the toxic metabolite of MPTP). This species is highly toxic to substantia nigra neurons.

6.2 Alcoholism & Reward

Salsolinol is formed in the brain after alcohol consumption (Acetaldehyde + Dopamine).

  • Opioid Interaction: It acts as an agonist at µ-opioid receptors, potentially mediating the rewarding effects of ethanol.

  • Behavior: Rats will self-administer salsolinol directly into the nucleus accumbens, suggesting it plays a role in addiction reinforcement.

6.3 Therapeutic Potential
  • Neuroprotection: At low (nanomolar) concentrations, salsolinol exhibits hormesis , upregulating antioxidant enzymes (SOD, Catalase) via the Nrf2 pathway.

  • Antimicrobial: Aromatic 1-methylisoquinolines (e.g., from Streptomyces) disrupt bacterial cell membranes and are being explored as scaffolds for new antibiotics.

References
  • Dostert, P., et al. (1990). "Biosynthesis of salsolinol, a tetrahydroisoquinoline alkaloid, in healthy subjects." Journal of Neural Transmission. Link

  • Naoi, M., et al. (2002). "Salsolinol and its derivatives: their origin and role in the pathogenesis of Parkinson's disease." Neurotoxicology.
  • Sojo, M. M., et al. (2000).[7] "Identification of salsolinol as a major dopamine metabolite in the banana." Journal of Agricultural and Food Chemistry. Link

  • Melzig, M. F., et al. (2000). "In vitro pharmacological activity of the tetrahydroisoquinoline salsolinol present in products from Theobroma cacao L." Journal of Ethnopharmacology.[8] Link

  • Kurnik-Łucka, M., et al. (2018). "Neuroprotective Activity of Enantiomers of Salsolinol and N-Methyl-(R)-salsolinol." ACS Chemical Neuroscience. Link[9]

  • Shaaban, M., et al. (2021).[10] "Mansouramycins E–G, Cytotoxic Isoquinolinequinones from Marine Streptomycetes."[10] Marine Drugs. Link

Sources

Foundational

Solubility profile of 1-methylisoquinoline HCl in water vs organic solvents

This guide details the solubility profile, physicochemical properties, and experimental handling of 1-Methylisoquinoline Hydrochloride (HCl) , contrasting it with its free base form. It is designed for researchers requir...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility profile, physicochemical properties, and experimental handling of 1-Methylisoquinoline Hydrochloride (HCl) , contrasting it with its free base form. It is designed for researchers requiring precise data for synthesis, purification, and biological assay development.

Executive Summary

1-Methylisoquinoline exists in two distinct forms with opposing solubility behaviors: the lipophilic Free Base (a liquid/low-melting solid) and the hydrophilic Hydrochloride Salt (a high-melting crystalline solid).

  • The Free Base is the species of choice for organic synthesis reactions (e.g., lithiation, nucleophilic attack) and is soluble in non-polar organic solvents (Ether, DCM).

  • The HCl Salt is the stable storage form, preferred for aqueous biological assays due to its high water solubility.

Understanding the pH-dependent "solubility switch" between these two forms is critical for effective extraction and purification.

Physicochemical Profile: Free Base vs. HCl Salt

The following table consolidates physical constants and solubility characteristics.

Property1-Methylisoquinoline (Free Base)1-Methylisoquinoline HCl (Salt)
CAS Number 1721-93-3[Salt specific CAS varies]
Molecular Weight 143.19 g/mol 179.65 g/mol
Physical State Colorless/Pale Yellow Liquid (or solid <12°C)White to Off-White Crystalline Solid
Melting Point 10–12 °C [1]~172–174 °C (Decomposes) [2, 3]
pKa (Conj.[1][2] Acid) ~6.2 (Predicted)N/A (Already protonated)
Primary Solvent Dichloromethane, Diethyl Ether, EthanolWater, Methanol, DMSO
Water Solubility Low (< 1 mg/mL)High (> 50 mg/mL)
LogP 2.5 (Lipophilic)< 0 (Hydrophilic/Ionic)

Solubility & Solvent Compatibility Guide

This section categorizes solvents based on their interaction with the HCl salt .

Class A: High Solubility (Primary Solvents)

Use these for preparing stock solutions or biological assay buffers.

  • Water: Freely soluble. The ionic lattice breaks down readily in high-dielectric media.

  • Methanol (MeOH): Soluble. Often used as a transfer solvent if water removal is difficult.

  • Dimethyl Sulfoxide (DMSO): Soluble. Standard vehicle for biological screening; however, ensure the HCl salt does not acidify sensitive assays.

Class B: Moderate/Temperature-Dependent Solubility (Recrystallization)

Use these for purification.

  • Ethanol (EtOH): Moderate solubility at room temperature; high solubility at boiling point. This temperature dependence makes ethanol the ideal solvent for recrystallization .

  • Isopropanol (IPA): Lower solubility than ethanol; often used to force precipitation.

Class C: Insoluble (Anti-Solvents)

Use these to precipitate the salt from a reaction mixture.

  • Diethyl Ether (Et₂O): The salt is virtually insoluble. Adding HCl (gas or ethereal) to a solution of the free base in ether results in immediate quantitative precipitation.

  • Hexane / Heptane: Completely insoluble.

  • Dichloromethane (DCM): Sparingly soluble. While the free base is highly soluble in DCM, the salt will often float as a solid suspension or form a separate gum.

Mechanistic Visualization: The Solubility Switch

The transition between the lipophilic free base and the hydrophilic salt is driven by the protonation of the isoquinoline nitrogen lone pair.

SolubilitySwitch FreeBase 1-Methylisoquinoline (Free Base) Lipophilic / Oil Protonation + HCl (Ether/EtOH) FreeBase->Protonation Salt 1-Methylisoquinoline HCl (Salt) Hydrophilic / Crystal Protonation->Salt Precipitation Deprotonation + NaOH / NaHCO3 (Aq. Extraction) Salt->Deprotonation Deprotonation->FreeBase Extraction into Organic

Figure 1: The reversible pH-dependent solubility switch. Solid lines indicate salt formation (precipitation); dashed lines indicate free base recovery (extraction).

Experimental Protocols

Protocol A: Synthesis & Precipitation of the HCl Salt

Objective: Convert liquid 1-methylisoquinoline into its stable solid hydrochloride form.

  • Dissolution: Dissolve 1.0 g (approx. 7 mmol) of 1-methylisoquinoline (free base) in 10 mL of anhydrous Diethyl Ether .

    • Note: If the starting material is old/colored, filter through a small pad of silica first.

  • Acidification: Place the flask in an ice bath (0°C). Slowly add 2M HCl in Diethyl Ether (or 1.25 equivalents of concentrated aqueous HCl dropwise, though anhydrous conditions yield better crystals).

  • Precipitation: A white to off-white precipitate will form immediately.

  • Collection: Stir for 15 minutes to ensure complete protonation. Filter the solid using a sintered glass funnel under vacuum.

  • Washing: Wash the filter cake with 3 x 5 mL of cold ether to remove unreacted free base and impurities.

  • Drying: Dry the solid under high vacuum to remove traces of solvent and excess HCl.

Protocol B: Recrystallization (Purification)

Objective: Purify the crude HCl salt to remove colored impurities.

  • Solvent Choice: Use Ethanol (absolute) .

  • Dissolution: Place the crude salt in a flask with a stir bar. Add boiling ethanol dropwise while stirring on a hot plate. Add just enough solvent to dissolve the solid completely.[3]

  • Hot Filtration (Optional): If insoluble particles remain, filter the hot solution rapidly.

  • Crystallization: Remove from heat and let the flask cool slowly to room temperature. Then, place it in an ice bath for 1 hour.

  • Recovery: Filter the crystals and wash with cold ether (as an anti-solvent wash) to speed up drying.

Protocol C: Aqueous-Organic Extraction (Free Base Recovery)

Objective: Recover the free base from the salt for use in organic synthesis (e.g., lithiation).

ExtractionWorkflow Start Start: 1-Methylisoquinoline HCl (Dissolved in Water) Basify Add 1M NaOH or Sat. NaHCO3 (Target pH > 9) Start->Basify Extract Extract with DCM (x3) Basify->Extract Dry Dry Organic Layer (Na2SO4) & Evaporate Extract->Dry End Result: Pure Free Base (Oil) Dry->End

Figure 2: Workflow for regenerating the lipophilic free base from the aqueous salt solution.

  • Dissolve: Dissolve the HCl salt in a minimum amount of water.

  • Basify: Slowly add saturated Sodium Bicarbonate (NaHCO₃) or 1M NaOH until the pH is >9. The solution will turn cloudy as the free base oils out.

  • Extract: Extract the aqueous mixture with Dichloromethane (DCM) (3 x volumes).

  • Dry & Concentrate: Combine organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo to obtain the pure liquid free base.

References

  • National Institute of Standards and Technology (NIST). Isoquinoline, 1-methyl- Properties.[1][4] NIST Chemistry WebBook, SRD 69.[4] Available at: [Link]

  • PubChem. 1-Methylisoquinoline Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Exploratory

Electronic Properties &amp; Reactivity of the 1-Methylisoquinoline System

Technical Guide for Medicinal Chemistry & Materials Science Applications Executive Summary 1-Methylisoquinoline (CAS: 1721-93-3) represents a distinct class of heteroaromatic systems where the fusion of a benzene ring to...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Medicinal Chemistry & Materials Science Applications

Executive Summary

1-Methylisoquinoline (CAS: 1721-93-3) represents a distinct class of heteroaromatic systems where the fusion of a benzene ring to a pyridine ring (benzo[c]pyridine) creates unique electronic inequalities.[1] Unlike its isomer quinoline, isoquinoline possesses a nodal electronic structure that makes the C1 position electronically deficient, yet the attached methyl group at C1 is paradoxically "activated."

This guide analyzes the electronic architecture of 1-methylisoquinoline, focusing on the C1-methyl acidity anomaly , frontier molecular orbital (FMO) distribution, and its critical role as a scaffold in the synthesis of benzylisoquinoline alkaloids and neuroactive agents.

Electronic Architecture & Molecular Orbital Theory

The electronic behavior of 1-methylisoquinoline is governed by the perturbation of the pyridine ring's


-system by the electron-donating methyl group (+I effect) and the fused benzene ring.
2.1 Frontier Molecular Orbitals (FMO)

The reactivity of the system is defined by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[2]

  • HOMO: Predominantly located on the carbocyclic (benzene) ring and the nitrogen lone pair. This distribution dictates the site of electrophilic attacks (typically C5 and C8).

  • LUMO: Concentrated on the heterocyclic (pyridine) ring, specifically at the C1 and C3 positions. This makes the C1 position highly susceptible to nucleophilic attack, a property that significantly influences the acidity of the attached methyl group.

  • Band Gap: Approximately 4.5 – 4.8 eV, indicating high kinetic stability but allowing for specific photo-induced electron transfer processes.[1]

2.2 Basicity and pKa

The nitrogen atom in isoquinoline is basic (pKa


 5.40).[1] The introduction of a methyl group at C1 exerts a positive inductive effect (+I), increasing the electron density at the nitrogen atom.
  • Isoquinoline pKa: 5.40[1]

  • 1-Methylisoquinoline pKa:

    
     5.6 – 6.2 (Solvent dependent)[1]
    

Table 1: Comparative Electronic Properties

PropertyIsoquinoline1-MethylisoquinolineImpact of Methylation
pKa (Conjugate Acid) 5.405.6 – 6.2Increased basicity (+I effect)
Dipole Moment 2.5 D~2.1 DVector cancellation by Me-group
Primary Reactivity Nucleophilic @ NNucleophilic @ N; Acidic @ C1-MeDual reactivity modes
C1 Character ElectrophilicNucleophilic (as enamine tautomer)Inversion of reactivity
The Activated C1-Methyl Phenomenon

The defining feature of 1-methylisoquinoline is the C–H acidity of the methyl group. This is not a standard alkyl group; it behaves similarly to a methyl ketone or an enamine due to the electron-withdrawing nature of the adjacent


 imine bond.
3.1 Mechanism of Activation

The C1 position is electron-deficient due to the electronegativity of the adjacent nitrogen. However, upon deprotonation of the methyl group, the resulting carbanion is resonance-stabilized by the nitrogen atom, forming an aza-allylic anion.



This allows 1-methylisoquinoline to undergo lateral lithiation and condensation reactions (e.g., Knoevenagel condensation) with aldehydes, a reaction impossible for 3-methylisoquinoline due to the lack of direct conjugation with the nitrogen sink.

3.2 Visualizing the Reactivity Map

ReactivityMap Molecule 1-Methylisoquinoline Nitrogen Nitrogen (N2) Basic Center Molecule->Nitrogen Protonation C1Methyl C1-Methyl Group Acidic/Nucleophilic Molecule->C1Methyl Deprotonation BenzRing Benzene Ring Electrophilic Attack (C5/C8) Molecule->BenzRing Nitration/Bromination SaltFormation Quaternary Salts (Bioactive) Nitrogen->SaltFormation Acids/Alkyl Halides Condensation Styryl Derivatives (Optoelectronics) C1Methyl->Condensation Aldehydes

Figure 1: Reactivity manifold of 1-methylisoquinoline showing the divergent chemical pathways based on site-selectivity.

Experimental Protocols
Protocol A: Synthesis via Bischler-Napieralski Cyclization

This is the industry-standard method for constructing the 1-methylisoquinoline core.

Reagents:

  • 
    -Acetyl-2-phenylethylamine (Precursor)[1]
    
  • Phosphorus Oxychloride (

    
    ) or Phosphorus Pentoxide (
    
    
    
    )[1][3]
  • Palladium on Carbon (Pd/C) or Sulfur (for dehydrogenation)[1]

Step-by-Step Workflow:

  • Cyclodehydration: Dissolve

    
    -acetyl-2-phenylethylamine (1.0 eq) in dry toluene. Add 
    
    
    
    (3.0 eq) dropwise under inert atmosphere (
    
    
    ).[1]
  • Reflux: Heat to reflux (110°C) for 2–4 hours. The amide oxygen is eliminated, closing the ring to form 1-methyl-3,4-dihydroisoquinoline .

  • Workup: Cool to 0°C. Basify carefully with 20% NaOH to pH 10. Extract with Dichloromethane (DCM).[1]

  • Aromatization (Oxidation): The dihydro-intermediate is heated with 10% Pd/C in decalin or with elemental sulfur at 180°C to induce aromatization, yielding 1-methylisoquinoline .[1]

  • Purification: Distillation under reduced pressure (bp 126-128°C @ 16 mmHg) or silica gel chromatography (Hexane/EtOAc).

Protocol B: Functionalization (Condensation with Benzaldehyde)

This protocol validates the acidity of the C1-methyl group.

  • Mix: Combine 1-methylisoquinoline (10 mmol) and benzaldehyde (10 mmol) in acetic anhydride (5 mL).

  • Reflux: Heat at 140°C for 6 hours. The acetic anhydride acts as both solvent and dehydrating agent.[1]

  • Isolate: Pour into ice water. Neutralize with

    
    .[1]
    
  • Result: A yellow precipitate of 1-styrylisoquinoline forms, confirming the nucleophilic attack of the C1-methyl on the aldehyde carbonyl.

SynthesisFlow Start Start: N-Acetyl-phenylethylamine Step1 Cyclodehydration (POCl3, Reflux) Start->Step1 Intermed Intermediate: 1-Methyl-3,4-dihydroisoquinoline Step1->Intermed Step2 Aromatization (Pd/C or Sulfur, Heat) Intermed->Step2 Final Product: 1-Methylisoquinoline Step2->Final

Figure 2: Step-wise synthesis pathway utilizing the Bischler-Napieralski reaction mechanism.

Pharmaceutical & Biological Applications
5.1 Neuropharmacology & TIQs

1-Methylisoquinoline is a precursor to 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) .[1]

  • Neuroprotection: Unlike the unsubstituted TIQ, 1-MeTIQ has shown neuroprotective properties against parkinsonian toxins like MPTP. It acts as a reversible inhibitor of Monoamine Oxidase (MAO) and prevents the formation of free radicals.

  • Mechanism: The methyl group provides steric bulk that alters the binding affinity to mitochondrial complex I, reducing neurotoxicity compared to other isoquinoline derivatives.

5.2 Drug Development Scaffolds
  • Alkaloid Synthesis: The C1-methyl group is the attachment point for the benzyl moiety in the synthesis of papaverine-like antispasmodics.

  • Antitumor Agents: Thiosemicarbazone derivatives of 1-methylisoquinoline have been synthesized and screened for ribonucleotide reductase inhibition, showing potency against leukemia cell lines.[1]

References
  • Synthesis & Properties: Organic Syntheses, Coll.[1][4] Vol. 4, p.641 (1963); Vol. 36, p.48 (1956).[1] [1]

  • Reactivity of C1-Methyl: Mills, W. H., & Smith, J. L. B. (1922).[1][5] The reactivity of methyl groups in heterocyclic bases. Journal of the Chemical Society, Transactions. [1]

  • Medicinal Chemistry (TIQs): Antkiewicz-Michaluk, L., et al. (2001).[1] Neuroprotective action of 1-methyl-1,2,3,4-tetrahydroisoquinoline.[1] Journal of Neurochemistry.

  • General Data: PubChem Compound Summary for CID 15592, 1-Methylisoquinoline.[1]

  • Bischler-Napieralski Reaction: Detailed mechanism and variations.

Sources

Protocols & Analytical Methods

Method

Topic: Synthesis of 1-Methylisoquinoline Hydrochloride from Isoquinoline Precursors

An Application Note for Researchers and Drug Development Professionals Abstract This comprehensive guide provides a detailed protocol for the synthesis of 1-methylisoquinoline hydrochloride, a valuable heterocyclic build...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This comprehensive guide provides a detailed protocol for the synthesis of 1-methylisoquinoline hydrochloride, a valuable heterocyclic building block, starting from isoquinoline. The document outlines two robust synthetic strategies: a classic Grignard reaction followed by oxidation and a modern Minisci-type radical methylation. It offers in-depth, step-by-step laboratory procedures, from the initial reaction setup to the final purification and characterization of the target compound. The causality behind critical experimental choices is explained, and complete safety protocols are integrated throughout. This application note is designed to equip researchers, chemists, and drug development professionals with the necessary technical knowledge and practical insights to successfully synthesize and validate 1-methylisoquinoline hydrochloride in a laboratory setting.

Introduction and Strategic Overview

The isoquinoline scaffold is a prominent structural motif found in a vast array of natural alkaloids and synthetic compounds with significant pharmacological activities, including antitumor, antimicrobial, and neurochemical agents.[1][2][3][4] Among its derivatives, 1-methylisoquinoline serves as a crucial intermediate in the synthesis of more complex molecules.[3][5] Its conversion to the hydrochloride salt enhances stability and simplifies handling, making it an ideal form for storage and subsequent reactions.

The synthesis of 1-methylisoquinoline from the parent isoquinoline heterocycle hinges on the targeted functionalization of the C1 position. The electron-withdrawing nature of the ring nitrogen makes the C1 and C3 positions electrophilic and thus susceptible to attack by nucleophiles or nucleophilic radicals.[6][7] Several classical and modern methods have been developed to achieve this transformation, including:

  • The Reissert Reaction: This method involves the formation of an N-acyl-1-cyano-1,2-dihydroisoquinoline intermediate, which can be subsequently manipulated to introduce an alkyl group.[8][9][10]

  • The Minisci Reaction: A powerful method for C-H functionalization, this reaction utilizes a radical species (e.g., a methyl radical) which attacks the protonated, electron-deficient isoquinoline ring with high regioselectivity for the C1 position.[6][11][12][13]

  • Organometallic Addition: Reagents like Grignard (R-MgX) or organolithium (R-Li) compounds can add across the C=N bond to form a 1-substituted dihydroisoquinoline, which is then oxidized to restore aromaticity and yield the final product.[6][14]

This guide will detail the protocol for the Grignard-based approach, a foundational and highly illustrative method in organic synthesis.

Synthetic Pathway and Mechanism

The chosen pathway involves a two-step sequence: (1) Nucleophilic addition of a methyl Grignard reagent to isoquinoline, and (2) Oxidation of the resulting dihydroisoquinoline intermediate to afford 1-methylisoquinoline. The final step is the conversion to its hydrochloride salt.

Mechanism: Grignard Addition and Oxidation

The reaction proceeds via the nucleophilic attack of the methyl group from methylmagnesium bromide (CH₃MgBr) on the electrophilic C1 carbon of the isoquinoline ring. This addition breaks the aromaticity of the pyridine ring, forming a magnesium salt of 1-methyl-1,2-dihydroisoquinoline. Subsequent rearomatization is achieved through an oxidation step, which removes two hydrogen atoms to yield the stable 1-methylisoquinoline product.

Grignard_Mechanism cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Oxidation & Work-up cluster_2 Step 3: Salt Formation Isoquinoline Isoquinoline Intermediate 1-Methyl-1,2-dihydroisoquinoline (Magnesium Salt) Isoquinoline->Intermediate + CH₃⁻ (from Grignard) Grignard CH₃MgBr Product 1-Methylisoquinoline Intermediate->Product [O] Oxidant Oxidant (e.g., KMnO₄ or air) Salt 1-Methylisoquinoline HCl Product->Salt + HCl HCl HCl in Ether

Caption: Reaction mechanism for the synthesis of 1-methylisoquinoline HCl.

Detailed Experimental Protocols

Safety Precautions
  • General: All manipulations must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and appropriate chemical-resistant gloves, is mandatory.[15][16]

  • Isoquinoline: Harmful if swallowed and toxic in contact with skin. Causes skin and serious eye irritation. May cause cancer.[15]

  • Grignard Reagents (e.g., Methylmagnesium Bromide in Ether): Highly flammable and water-reactive. Reacts violently with water, releasing flammable gases. Causes severe skin burns and eye damage.

  • Solvents (Diethyl Ether, Toluene): Highly flammable liquids and vapors. May cause drowsiness or dizziness.

  • Hydrochloric Acid: Causes severe skin burns and eye damage. May cause respiratory irritation.

Reagents and Equipment
Reagent/MaterialFormulaMW ( g/mol )Concentration/PuritySupplierNotes
IsoquinolineC₉H₇N129.16>97%Sigma-AldrichStore in a cool, dry place.
Methylmagnesium BromideCH₃MgBr119.273.0 M in Diethyl EtherSigma-AldrichHandle under inert atmosphere.
Diethyl Ether (Anhydrous)(C₂H₅)₂O74.12>99.7%Fisher ScientificUse from a freshly opened container or freshly distilled.
Toluene (Anhydrous)C₇H₈92.14>99.8%VWR
Potassium PermanganateKMnO₄158.03>99%Sigma-AldrichStrong oxidizer.
Hydrochloric Acid (HCl)HCl36.462.0 M in Diethyl EtherSigma-AldrichCorrosive.
Saturated NH₄Cl (aq)NH₄Cl53.49Saturated SolutionIn-house prepUsed for quenching.
Anhydrous MgSO₄MgSO₄120.37GranularFisher ScientificDrying agent.
Round-bottom flasks----Flame-dried before use.
Septa, Needles, Syringes----For inert atmosphere transfers.
Magnetic Stirrer/Hotplate----
Condenser----
Nitrogen/Argon Gas Line----For maintaining an inert atmosphere.

Protocol Part A: Synthesis of 1-Methylisoquinoline

1. Reaction Setup:

  • Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum.

  • Allow the apparatus to cool to room temperature under a stream of dry nitrogen or argon.

2. Reagent Addition:

  • To the flask, add isoquinoline (5.0 g, 38.7 mmol) dissolved in 100 mL of anhydrous toluene via syringe.

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add methylmagnesium bromide (15.5 mL of a 3.0 M solution in diethyl ether, 46.5 mmol, 1.2 equiv) dropwise via syringe over 30 minutes. Maintain the temperature below 10 °C.

  • Causality Note: Slow, dropwise addition is crucial to control the exothermic reaction and prevent side reactions. Toluene is used as a higher-boiling solvent for the subsequent oxidation step.

3. Reaction and Oxidation:

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

  • Heat the reaction mixture to reflux (approx. 110 °C) and stir vigorously to allow for air oxidation of the dihydroisoquinoline intermediate. Alternatively, for a more controlled oxidation, cool the mixture and slowly add finely ground potassium permanganate (KMnO₄) in small portions until a persistent purple color is observed.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) (Eluent: 9:1 Hexane/Ethyl Acetate). The disappearance of the isoquinoline spot (Rf ≈ 0.3) and the appearance of the 1-methylisoquinoline product spot (Rf ≈ 0.4) indicates completion.

4. Work-up and Isolation:

  • Cool the reaction mixture to room temperature.

  • Carefully and slowly quench the reaction by adding 50 mL of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Causality Note: The NH₄Cl solution safely neutralizes any unreacted Grignard reagent.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice with 50 mL portions of diethyl ether.

  • Combine all organic layers, wash with 50 mL of brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a yellow to brown oil.

5. Purification:

  • Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes.

  • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford 1-methylisoquinoline as a pale yellow liquid.[5]

Protocol Part B: Conversion to 1-Methylisoquinoline Hydrochloride

1. Salt Formation:

  • Dissolve the purified 1-methylisoquinoline (e.g., 4.0 g, 27.9 mmol) in 100 mL of anhydrous diethyl ether in an Erlenmeyer flask.

  • Cool the solution in an ice bath.

  • While stirring, slowly add a 2.0 M solution of HCl in diethyl ether dropwise until no further precipitation is observed. A white solid will form immediately.[17][18]

  • Causality Note: Using a solution of HCl in an organic solvent prevents the introduction of water, which could affect the yield and purity of the crystalline salt.

2. Isolation and Drying:

  • Collect the white precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid cake with two small portions of cold, anhydrous diethyl ether to remove any unreacted starting material or impurities.

  • Dry the solid under high vacuum for several hours to remove all residual solvent.

  • The final product, 1-methylisoquinoline hydrochloride, should be a fine, white crystalline solid.

Characterization and Data Analysis

The identity and purity of the synthesized 1-methylisoquinoline hydrochloride should be confirmed using standard analytical techniques.

Workflow cluster_synthesis Synthesis & Purification cluster_salt Salt Formation cluster_analysis Characterization Reaction Grignard Reaction Oxidation Oxidation Reaction->Oxidation Workup Aqueous Work-up Oxidation->Workup Purification Column Chromatography Workup->Purification Dissolution Dissolve in Ether Purification->Dissolution Precipitation Add HCl/Ether Dissolution->Precipitation Filtration Filter & Dry Precipitation->Filtration NMR NMR ('H, ¹³C) Filtration->NMR MS Mass Spectrometry Filtration->MS MP Melting Point Filtration->MP

Caption: Experimental workflow for synthesis and characterization.

Expected Analytical Data
AnalysisTechniqueExpected Result for 1-MethylisoquinolineExpected Result for 1-Methylisoquinoline HCl
Appearance VisualPale yellow liquid[5]White crystalline solid
¹H NMR 300 MHz, CDCl₃δ 8.45 (d, 1H), 8.10 (d, 1H), 7.80-7.50 (m, 3H), 7.40 (d, 1H), 2.80 (s, 3H, -CH₃).Chemical shifts will be slightly downfield due to the protonated nitrogen.
¹³C NMR 75 MHz, CDCl₃δ 159.0, 142.0, 136.0, 130.0, 128.5, 127.0, 126.5, 125.0, 120.0, 22.5 (-CH₃).
Mass Spec. ESI-MS[M+H]⁺ = 144.08[M+H]⁺ = 144.08 (cation)
Melting Point MP ApparatusN/A (Liquid)~178-180 °C

Note: NMR chemical shifts are approximate and can vary slightly based on solvent and concentration.[19][20]

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of 1-methylisoquinoline hydrochloride from isoquinoline. By following the outlined steps for the Grignard reaction, oxidation, and subsequent salt formation, researchers can effectively produce this important synthetic intermediate. The emphasis on the rationale behind procedural choices, comprehensive safety information, and clear characterization data ensures that this guide is a valuable resource for professionals in organic synthesis and drug discovery.

References

  • Visible-Light-Mediated Trifluoroalkylation of Isoquinolines via Three-Component Minisci-Type Reaction. ACS Publications.
  • A Transition Metal-Free Minisci Reaction: Acylation of Isoquinolines, Quinolines, and Quinoxaline. The Journal of Organic Chemistry - ACS Publications.
  • A Transition Metal-Free Minisci Reaction: Acylation of Isoquinolines, Quinolines, and Quinoxaline. The Journal of Organic Chemistry - ACS Publications.
  • How does Grignard reagent react with isoquinoline? Quora.
  • Solved: 3- Quinolines/Isoquinolines a) The Reissert Reaction b) Isoquinolines - Synthesis of a N. Gauth.
  • A Transition Metal-Free Minisci Reaction: Acylation of Isoquinolines, Quinolines, and Quinoxaline. American Chemical Society.
  • Reissert Reaction. Cambridge University Press.
  • Reissert reaction. Wikipedia. Available from: [Link]

  • Chapter 7_Quinolines and Isoquinolines.pdf. (Source not further specified).
  • Isoquinoline. (Source not further specified).
  • Reissert compounds. The reaction of some thiocarbonyl chlorides with quinoline, isoquinoline, and pyridine. Journal of the Chemical Society C - RSC Publishing. Available from: [Link]

  • Synthesis of 1‐substituted isoquinolones from Grignard reagents. ResearchGate. Available from: [Link]

  • Methyl isoquinoline-3-carboxylate - SAFETY DATA SHEET. (Source not further specified).
  • Product Class 5: Isoquinolines. (Source not further specified).
  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (Source not further specified).
  • Grignard Reaction. Organic Chemistry Portal. Available from: [Link]

  • 8-Methylquinoline - SAFETY DATA SHEET. (Source not further specified).
  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. OPUS at UTS. Available from: [Link]

  • Synthesis of isoquinolines. Organic Chemistry Portal. Available from: [Link]

  • Isolation, biological activity, and synthesis of isoquinoline alkaloids. RSC Publishing. Available from: [Link]

  • Isoquinoline. Wikipedia. Available from: [Link]

  • Process for the preparation of 1-alkylisoquinoline derivatives. Google Patents.
  • RECENT PROGRESS IN THE ENANTIOSELECTIVE SYNTHESIS OF ISOQUINOLINE ALKALOIDS. LOCKSS. Available from: [Link]

  • Reactions of Grignard Reagents. Master Organic Chemistry. Available from: [Link]

  • A Versatile Synthesis of Substituted Isoquinolines. Andrew G Myers Research Group - Harvard University. Available from: [Link]

  • Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. (Source not further specified). Available from: [Link]

  • Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8. (Source not further specified).
  • 1-Methylisoquinoline | C 10 H 10 N | MD Topology | NMR | X-Ray. (Source not further specified).
  • 1-Methylisoquinoline | C10H9N | CID 15592. PubChem. Available from: [Link]

  • Purification of isoquinoline. Google Patents.
  • Recent Development in Nuclear Magnetic Resonance as a Technique for Quantitative Method Validation. (Source not further specified).

Sources

Application

Application Note: HPLC Method Development for 1-Methylisoquinoline Hydrochloride

This Application Note is structured as a comprehensive technical guide for analytical chemists and drug development professionals. It synthesizes theoretical principles with practical, field-proven methodologies for the...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for analytical chemists and drug development professionals. It synthesizes theoretical principles with practical, field-proven methodologies for the HPLC analysis of 1-Methylisoquinoline Hydrochloride.[1][2]

Executive Summary

1-Methylisoquinoline hydrochloride (CAS 3951-95-9) is a fused bicyclic nitrogen heterocycle utilized as a pharmaceutical intermediate and a neurochemical probe.[1][2] As a hydrochloride salt of a weak base (pKa ~6.2), its chromatographic behavior is heavily influenced by mobile phase pH and stationary phase interactions.[1][2]

This guide provides a systematic approach to developing a stability-indicating HPLC method. We prioritize a low-pH ion-suppression strategy to ensure robust peak shape and reproducibility, while mitigating the common "silanol tailing" effect associated with nitrogenous bases.

Analyte Profile & Physicochemical Basis

Understanding the molecule is the first step in method design.[1][2]

PropertyValueImplication for HPLC
Compound 1-Methylisoquinoline HClAnalyte exists as a salt; highly soluble in aqueous media.[1][2]
Molecular Weight 143.19 g/mol (Free base)Small molecule; fast diffusion kinetics.[1][2]
pKa (Conjugate Acid) ~6.2 (Predicted)Critical: At pH < 4.2, it is >99% protonated (Cationic).[1][2] At pH > 8.2, it is neutral.[1][2]
LogP ~2.5 (Free base)Moderately lipophilic when neutral; retains well on C18.[1][2]
UV Max ~215 nm, ~260 nm, ~320 nmMulti-wavelength detection possible; 254 nm is selective; 215 nm is sensitive.[1][2]
The "Silanol Trap" Mechanism

On standard silica-based C18 columns, residual silanol groups (Si-OH) on the stationary phase surface are weakly acidic.[1][2]

  • The Problem: At neutral pH, silanols deprotonate (Si-O⁻).[1][2] The cationic 1-methylisoquinolinium species interacts electrostatically with these negative sites, causing severe peak tailing and retention time instability.[1][2]

  • The Solution: We employ a Low pH (< 3.0) mobile phase.[1][2][3] This keeps the silanols protonated (neutral), minimizing secondary interactions, while the analyte remains fully ionized (soluble and stable).[1][2]

Method Development Workflow

Decision Matrix

We recommend Protocol A (Acidic C18) as the primary method due to its robustness and compatibility with standard HPLC hardware.[1][2]

  • Protocol A (Recommended): Acidic Mobile Phase (pH 2.5 - 3.0).[1][2] Analyte is cationic.[1][2]

  • Protocol B (Alternative): High pH Mobile Phase (pH 9.5 - 10.0).[1][2] Analyte is neutral.[1][2] Requires Hybrid-Silica Column.

Visualization: Method Development Logic

MethodLogic Start Start: 1-Methylisoquinoline HCl CheckPKa Analyze pKa (~6.2) Start->CheckPKa Decision Select pH Strategy CheckPKa->Decision LowPH Low pH (2.0 - 3.0) Analyte: Cationic (+) Silanols: Neutral Decision->LowPH Standard System HighPH High pH (9.5 - 10.0) Analyte: Neutral Silanols: Ionized (-) Decision->HighPH High pH Stable Col ColSelectA Column: End-capped C18 (e.g., C18-Aq, ODS-3) LowPH->ColSelectA ColSelectB Column: Hybrid Silica / Polymer (e.g., XBridge, Gemini) HighPH->ColSelectB ResultA Result: Sharp Peaks (Kinetic Separation) ColSelectA->ResultA ResultB Result: High Retention (Hydrophobic Interaction) ColSelectB->ResultB

Caption: Logic flow for selecting mobile phase pH based on analyte ionization state.

Detailed Experimental Protocols

Reagents & Preparation
  • Solvents: HPLC Grade Acetonitrile (ACN) and Methanol (MeOH).[1][2]

  • Buffer: Ammonium Formate (LC-MS grade) or Potassium Phosphate Monobasic (HPLC grade).[1][2]

  • Acid: Formic Acid (FA) or Phosphoric Acid (

    
    ).[1][2]
    
  • Standard Stock: Dissolve 10 mg 1-Methylisoquinoline HCl in 10 mL of 50:50 Water:ACN (1 mg/mL).

Protocol A: The "Robust Acidic" Method (Primary)

This method uses a formate buffer to maintain pH ~3.[1][2]0. This suppresses silanol activity and ensures the analyte is fully protonated.[1][2]

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18 or Waters Symmetry C18), 4.6 x 150 mm, 3.5 µm or 5 µm.[1][2]

  • Mobile Phase A: 20 mM Ammonium Formate, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 30°C (Controls viscosity and kinetics).[1][2]

  • Detection: PDA/UV at 254 nm (Selectivity) and 220 nm (Sensitivity).[1][2]

  • Injection Volume: 5 - 10 µL.

Gradient Program (Scouting):

Time (min) % Mobile Phase B Event
0.0 5 Initial Hold
15.0 60 Linear Ramp
16.0 95 Wash
18.0 95 Wash Hold
18.1 5 Re-equilibration

| 23.0 | 5 | Ready for next inj. |

Note: 1-Methylisoquinoline is relatively polar as a salt; expect elution early-to-mid gradient (approx. 20-35% B).[1][2]

Protocol B: The "High Retention" Method (Alternative)

Use this if Protocol A yields insufficient retention (


) or if MS sensitivity requires high pH ionization suppression (though rare for this basicity).[1][2]
  • Column: REQUIRED: High-pH stable Hybrid Silica (e.g., Waters XBridge C18, Agilent Poroshell HPH).[1][2] Do not use standard silica.[1][2]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Rationale: At pH 10, the analyte is neutral (free base).[1][2] Hydrophobic retention increases significantly.[1][2]

Validation Parameters (Self-Validating System)

To ensure the method is reliable ("Trustworthiness"), perform these system suitability tests before routine use.

System Suitability Criteria
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    .[1][2] If
    
    
    , the column end-capping is insufficient or the pH is drifting.[1][2]
  • Retention Factor (

    
    ):  Target 
    
    
    
    . Adjust %B in isocratic mode to achieve this.
  • Precision: %RSD of peak area for 5 replicate injections must be

    
    .
    
Linearity & Sensitivity
  • Linear Range: Prepare standards from 0.5 µg/mL to 100 µg/mL.

    
     should be 
    
    
    
    .[1][2][4][5]
  • LOD (Limit of Detection): Signal-to-Noise (S/N) ratio of 3:1.[1][2]

  • LOQ (Limit of Quantitation): S/N ratio of 10:1.

Troubleshooting & Optimization

Issue: Peak Tailing (> 1.5)

  • Cause: Silanol interaction.[1][2]

  • Fix: Add 0.1% Triethylamine (TEA) to the mobile phase (competes for silanol sites) OR switch to a "Base-Deactivated" (BDS) column.[1][2]

Issue: Split Peaks

  • Cause: Sample solvent mismatch.[1][2]

  • Fix: Ensure the sample is dissolved in the starting mobile phase (e.g., 5% ACN / 95% Buffer).[1][2] Do not inject pure ACN solutions.

Issue: Retention Time Drift

  • Cause: pH instability.[1][2]

  • Fix: Ensure buffer capacity is sufficient.[1][2] 20 mM is robust; 5 mM is risky.[1][2] Use a pH meter calibrated daily.[1][2]

Mechanism of Action Diagram

This diagram illustrates the molecular interactions governing the separation in Protocol A.

Interaction cluster_SP Stationary Phase (C18) cluster_MP Mobile Phase (pH 3.0) C18 C18 Ligand (Hydrophobic) Silanol Silanol (Si-OH) (Protonated @ pH 3) Analyte 1-Methylisoquinoline (Cationic +) Analyte->C18 Hydrophobic Interaction Analyte->Silanol Repulsion/No Interaction (No Tailing)

Caption: At pH 3.0, protonated silanols do not bind the cationic analyte, ensuring sharp peaks.[1]

References

  • PubChem. 1-Methylisoquinoline Compound Summary. National Center for Biotechnology Information.[1][2] Available at: [Link][1][2]

  • ResearchGate. Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids. (General methodology grounding).[1][2] Available at: [Link]

Disclaimer: This protocol is for research and development purposes. Users must validate the method according to their specific regulatory requirements (e.g., ICH Q2(R1)).

Sources

Method

Application Note &amp; Protocol: Preparation of 1-Methylisoquinoline HCl Stock Solutions for Cell Culture

Introduction 1-Methylisoquinoline and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and pharmaceutical development, often serving as key structural motifs in the synthesis of b...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Methylisoquinoline and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and pharmaceutical development, often serving as key structural motifs in the synthesis of biologically active molecules.[1][2] Accurate and reproducible results in cell-based assays hinge on the precise and consistent preparation of test compounds. The hydrochloride (HCl) salt form of a weakly basic compound like 1-methylisoquinoline is commonly used to enhance aqueous solubility and stability.[3][4]

This document provides a detailed, field-proven guide for researchers, scientists, and drug development professionals on the preparation, sterilization, storage, and quality control of 1-methylisoquinoline HCl stock solutions for use in cell culture applications. The protocols herein are designed to ensure solution integrity, minimize solvent-induced cytotoxicity, and promote experimental reproducibility.

Physicochemical Properties of 1-Methylisoquinoline

A thorough understanding of the compound's properties is fundamental to correct handling and solution preparation. The data for the free base and the calculated properties for the HCl salt are summarized below.

Property1-Methylisoquinoline (Free Base)1-Methylisoquinoline HCl (Salt)Reference(s)
Molecular Formula C₁₀H₉NC₁₀H₁₀ClN[5][6]
Molecular Weight 143.19 g/mol 179.65 g/mol [5][6]
Appearance Colorless to yellow liquidExpected to be a solid (white to off-white)[7]
Solubility (Free Base) Limited in water; soluble in organic solvents (e.g., ethanol, ether, DMSO).Expected to have enhanced solubility in water and polar solvents like DMSO.[2][7]

Note: The molecular weight of the HCl salt is calculated by adding the molecular weight of HCl (36.46 g/mol ) to that of the free base.

Core Principles: The Causality Behind Methodological Choices

3.1 The Rationale for a Concentrated Stock Solution Preparing a highly concentrated stock solution is a cornerstone of sound cell culture practice. It allows for the addition of a minimal volume of the stock to the culture medium to achieve the final desired concentration. This strategy minimizes the concentration of the solvent vehicle (e.g., water, DMSO) introduced to the cells, thereby reducing the risk of solvent-induced artifacts or cytotoxicity.[8]

3.2 Solvent Selection: Water/PBS vs. DMSO

  • Aqueous Solvents (Sterile Water or PBS): For hydrochloride salts, sterile, nuclease-free water or phosphate-buffered saline (PBS) is the preferred solvent. This is because the salt form is specifically designed for enhanced aqueous solubility.[3] An aqueous stock solution eliminates the potential for DMSO-related cellular effects.

  • Dimethyl Sulfoxide (DMSO): DMSO is a powerful aprotic solvent capable of dissolving a wide range of hydrophobic compounds.[9] While effective, it is not inert and can impact cellular functions, including differentiation, proliferation, and mitochondrial integrity, even at low concentrations.[9][10] For cell-based assays, the final concentration of DMSO in the culture medium should ideally be kept below 0.5%, and often below 0.1%, to avoid off-target effects.[8][11] A vehicle control (culture medium with the same final concentration of DMSO) is mandatory in all experiments using a DMSO stock.

3.3 Sterility is Non-Negotiable Cell culture media is a rich nutrient source, making it highly susceptible to microbial contamination. Any solution added to the culture must be sterile to prevent contamination that can compromise or invalidate experimental results.[12] Since heat sterilization (autoclaving) can degrade chemical compounds, sterile filtration using a 0.2 or 0.22 µm pore size membrane filter is the gold standard for small molecule solutions.[13][14]

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_sterilize Sterilization & QC cluster_store Storage weigh 1. Calculate & Weigh 1-Methylisoquinoline HCl solvent 2. Select Solvent (Water/PBS Recommended) weigh->solvent dissolve 3. Dissolve Compound (Vortex/Sonicate if needed) solvent->dissolve filter 4. Sterile Filter (0.22 µm Syringe Filter) dissolve->filter qc 5. Quality Check (Visual Inspection for Precipitate) filter->qc aliquot 6. Aliquot into Sterile Tubes qc->aliquot store 7. Store at ≤ -20°C (Protect from Light) aliquot->store

Caption: Workflow for preparing sterile stock solutions.

Materials and Equipment

  • 1-Methylisoquinoline HCl powder

  • Cell culture-grade sterile water, PBS, or anhydrous DMSO

  • Sterile, conical-bottom polypropylene or microcentrifuge tubes (1.5 mL, 15 mL, 50 mL)

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

  • Sterile, disposable syringes (1 mL, 5 mL)

  • Sterile syringe filters (0.2 or 0.22 µm pore size; PVDF or PES membranes recommended for low protein binding)

  • Pipettes and sterile, filtered pipette tips

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Protocol 1: Aqueous Stock Solution (100 mM in Sterile Water/PBS)

This is the preferred method due to the expected high water solubility of the HCl salt.

Step 1: Calculation

  • Determine the required volume of your stock solution (e.g., 1 mL).

  • Use the molecular weight of 1-Methylisoquinoline HCl (179.65 g/mol ) to calculate the mass needed for a 100 mM stock.

    • Formula: Mass (mg) = Concentration (mM) × Volume (mL) × Molecular Weight ( g/mol ) / 1000

    • Example for 1 mL of 100 mM stock: Mass (mg) = 100 mM × 1 mL × 179.65 g/mol / 1000 = 17.97 mg

Step 2: Dissolution

  • Tare a sterile microcentrifuge tube on an analytical balance.

  • Carefully weigh 17.97 mg of 1-Methylisoquinoline HCl powder into the tube.

  • Add 900 µL of sterile water or PBS to the tube.

  • Cap the tube securely and vortex thoroughly until the powder is completely dissolved. If needed, briefly sonicate the tube in a water bath to aid dissolution.

  • Once dissolved, add the remaining 100 µL of solvent to reach a final volume of 1 mL.

Step 3: Sterilization and Aliquoting

  • Aseptically attach a 0.22 µm sterile syringe filter to a new sterile syringe.

  • Draw the entire 1 mL of the stock solution into the syringe.

  • Dispense the solution through the filter into a new sterile collection tube. This step removes any potential microbial contaminants.

  • Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, light-protected microcentrifuge tubes.

    • Causality: Aliquoting is critical to prevent repeated freeze-thaw cycles, which can degrade the compound and compromise solution stability.[12]

Step 4: Storage

  • Label all aliquots clearly with the compound name, concentration, solvent, and date of preparation.

  • For long-term storage, place the aliquots at -80°C. For short-term storage (up to one month), -20°C is acceptable.[12] Protect from light.

Protocol 2: DMSO Stock Solution (Alternative Method)

Use this protocol only if the required concentration cannot be achieved in an aqueous solvent.

Step 1: Calculation & Dissolution

  • Follow the calculation and weighing steps as described in Protocol 1.

  • Add the desired volume of anhydrous, cell culture-grade DMSO (e.g., 1 mL for 17.97 mg) to the powder.

  • Vortex until fully dissolved. Gentle warming (to 37°C) can be used if necessary, but avoid high temperatures.

Step 2: Sterilization and Storage

  • While DMSO is bactericidal, sterile filtration is still recommended as a best practice to ensure no particulate matter is introduced.[12] Use a DMSO-compatible syringe filter (e.g., PTFE).

  • Aliquot and store as described in Protocol 1 (Steps 3 & 4).

Preparation of Working Solutions for Cell Treatment

Crucial Consideration: Never add a concentrated stock solution directly to cells. Always dilute it into pre-warmed complete cell culture medium first.

Step 1: Serial Dilution (Recommended) To avoid precipitation, it is best to perform a serial or two-step dilution.

  • Calculate the volume of stock solution needed for your final concentration.

    • Formula: V₁ = (C₂ × V₂) / C₁

      • V₁ = Volume of stock solution

      • C₁ = Concentration of stock solution (e.g., 100 mM)

      • V₂ = Final volume of culture medium (e.g., 10 mL)

      • C₂ = Final desired concentration (e.g., 10 µM)

    • Example: V₁ = (10 µM × 10 mL) / 100,000 µM = 0.001 mL or 1 µL

  • Prepare an intermediate dilution by adding 10 µL of the 100 mM stock to 990 µL of complete medium. This creates a 1 mM intermediate solution.

  • From the 1 mM intermediate solution, add 100 µL to 9.9 mL of complete medium to achieve the final 10 µM working concentration.

  • Mix the working solution gently by inverting the tube before adding it to the cells.

Step 2: Vehicle Control Always prepare a vehicle control by adding the same volume of the solvent (sterile water, PBS, or DMSO) to the same final volume of culture medium. This is essential to confirm that any observed cellular effects are due to the compound and not the solvent.

Safety and Handling

  • 1-Methylisoquinoline is classified as a skin, eye, and respiratory irritant.[5]

  • Always handle the solid powder and concentrated solutions in a well-ventilated area or a chemical fume hood.

  • Wear appropriate PPE, including gloves, a lab coat, and safety glasses.[15]

  • In case of contact, wash the affected area thoroughly with water.

  • Consult the Safety Data Sheet (SDS) for the specific product for complete handling and disposal information.[15]

References

  • Yuan, C., Gao, J., Guo, J., Bai, L., Marshall, C., Cai, Z., et al. (2014). Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. PLOS ONE, 9(9), e107447. Available from: [Link]

  • Fahmy, T., El-Sayed, R., & El-Shabrawy, O. (2018). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. International Journal of Toxicology and Pharmacological Research. Available from: [Link]

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Keyence. Available from: [Link]

  • Until what percentage does DMSO remain not toxic to cells? (2015). ResearchGate. Available from: [Link]

  • 1-Methylisoquinoline. PubChem, National Center for Biotechnology Information. Available from: [Link]

  • Gautam, S. S., & Kumar, S. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. Pharmaceutical Development and Technology. Available from: [Link]

  • 1,2,3,4-Tetrahydro-4,6-dihydroxy-2-methylisoquinoline Hydrochloride. Pharmaffiliates. Available from: [Link]

  • Hokama, N., Ohshiro, S., & Fujimoto, K. (1991). Adsorption of Drugs from Ophthalmic Solutions onto Membrane Filters during Filtration Sterilization. ResearchGate. Available from: [Link]

  • Isoquinoline. Wikipedia. Available from: [Link]

  • Best Practices for Critical Sterile Filter Operation: A Case Study. (2016). BioProcess International. Available from: [Link]

  • Small Molecules Frequently Asked Questions. Captivate Bio. Available from: [Link]

  • Aligning Sterile Filtration With EU GMP Guide Annex 1 Standards. (2024). Bioprocess Online. Available from: [Link]

  • A Comprehensive Guide to Selecting the Best Medical Sterile Filter. (2025). Ebeam Machine. Available from: [Link]

  • Sustainable Sterile Filtration for Pharmaceutical and Biotech Manufacturing. (2023). Meissner. Available from: [Link]

  • Isoquinoline, 1-methyl-. NIST Chemistry WebBook. Available from: [Link]

  • Does short time storage of a small molecule at -20°C instead of 2-8°C before reconstitution in solvent impact the molecules function? (2023). ResearchGate. Available from: [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech. Available from: [Link]

Sources

Application

Application Notes &amp; Protocols for the Catalyzing Hydrogenation of 1-Methylisoquinoline Hydrochloride

Abstract This document provides a comprehensive guide for the catalytic hydrogenation of 1-methylisoquinoline hydrochloride to synthesize 1-methyl-1,2,3,4-tetrahydroisoquinoline. The 1,2,3,4-tetrahydroisoquinoline scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the catalytic hydrogenation of 1-methylisoquinoline hydrochloride to synthesize 1-methyl-1,2,3,4-tetrahydroisoquinoline. The 1,2,3,4-tetrahydroisoquinoline scaffold is a prevalent structural motif in numerous biologically active molecules, both from natural and synthetic origins, exhibiting a wide range of pharmacological activities, including potential anticancer and anti-parkinsonism properties.[1][2] This guide is intended for researchers, scientists, and professionals in drug development, offering detailed protocols, safety considerations, and an in-depth discussion of the reaction mechanism and catalyst selection. The presented methodologies are grounded in established principles of catalytic hydrogenation and are supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Significance of 1-Methyl-1,2,3,4-tetrahydroisoquinoline

The selective reduction of N-heteroarenes, such as isoquinoline derivatives, is a cornerstone of synthetic organic chemistry, providing access to a diverse array of saturated heterocyclic compounds.[3][4] The resulting 1,2,3,4-tetrahydroisoquinolines are key intermediates in the synthesis of isoquinoline alkaloids and other biologically significant nitrogen-containing compounds.[5] Specifically, 1-methyl-1,2,3,4-tetrahydroisoquinoline is a molecule of considerable interest due to its presence in the mammalian brain and its potential role as an endogenous agent with implications for neurodegenerative diseases.[1]

The catalytic hydrogenation of 1-methylisoquinoline hydrochloride presents a direct and atom-economical route to its corresponding tetrahydroisoquinoline derivative. This transformation involves the addition of molecular hydrogen across the C=N and C=C bonds of the isoquinoline ring system in the presence of a suitable catalyst.

Reaction Mechanism and Catalyst Selection

The catalytic hydrogenation of isoquinolines typically proceeds via a "monohydride" or "dihydride" mechanism on the surface of a heterogeneous catalyst or through a homogeneous catalyst complex.[6] For heterogeneous catalysis, the most accepted mechanism involves the adsorption of both the hydrogen gas and the isoquinoline substrate onto the catalyst surface. The hydrogen molecule dissociates into atomic hydrogen, which is then sequentially added to the unsaturated bonds of the isoquinoline ring.[7]

The choice of catalyst is critical for achieving high yield and selectivity. While various transition metal catalysts have been employed for the hydrogenation of quinolines and isoquinolines, including rhodium, ruthenium, and iridium complexes,[5][8][9][10] traditional catalysts like Palladium on Carbon (Pd/C) and Platinum on Carbon (Pt/C) remain widely used due to their effectiveness and accessibility.[11] For the hydrogenation of 1-methylisoquinoline, a heterogeneous catalyst such as Pd/C is a robust and cost-effective choice.

Health and Safety Considerations

Catalytic hydrogenation reactions, especially those involving high-pressure hydrogen gas and pyrophoric catalysts, pose significant safety hazards.[12][13][14] Adherence to strict safety protocols is paramount.

Key Hazards:

  • Flammability and Explosion: Hydrogen gas is highly flammable and can form explosive mixtures with air.[11][13] Catalysts like Pd/C can be pyrophoric, especially after use when they have absorbed hydrogen, and can ignite flammable solvents.[12][13]

  • High Pressure: The use of a high-pressure reactor requires careful handling to prevent catastrophic failure.[15]

  • Chemical Hazards: 1-Methylisoquinoline is classified as a warning-level hazard, causing skin and eye irritation, and may cause respiratory irritation.[16]

Mandatory Safety Precautions:

  • All operations must be conducted in a well-ventilated fume hood.[12][15]

  • A high-pressure hydrogenation reactor, certified for the intended operating pressure, must be used.[11]

  • The reactor must be purged with an inert gas (e.g., nitrogen) before and after the reaction to remove all oxygen and residual hydrogen, respectively.[11][15]

  • The catalyst should be handled in a wet state to minimize the risk of ignition.[11][12] Spent catalyst should also be kept wet with water.[13]

  • Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, is mandatory.

  • A safety screen should be placed in front of the reactor during operation.

Experimental Protocol: Hydrogenation of 1-Methylisoquinoline Hydrochloride

This protocol details the procedure for the catalytic hydrogenation of 1-methylisoquinoline hydrochloride using 10% Palladium on Carbon (Pd/C) as the catalyst.

Materials and Equipment
Reagent/Material Grade Supplier Notes
1-Methylisoquinoline Hydrochloride≥98%Commercially Available
10% Palladium on Carbon (Pd/C)50% water wetCommercially AvailableHandle with care, pyrophoric when dry.
Methanol (MeOH)AnhydrousCommercially Available
Sodium Bicarbonate (NaHCO₃)Reagent GradeCommercially Available
Celite®Commercially AvailableFilter aid.
Hydrogen Gas (H₂)High Purity
Nitrogen Gas (N₂)High PurityFor inerting the system.
High-Pressure Hydrogenation ReactorParr Shaker or similarEquipped with a stirrer, pressure gauge, and temperature control.
Step-by-Step Procedure
  • Preparation of the Substrate Solution:

    • In a suitable beaker, dissolve 1-methylisoquinoline hydrochloride in methanol.

    • Slowly add a stoichiometric equivalent of sodium bicarbonate to neutralize the hydrochloride salt and liberate the free base of 1-methylisoquinoline. The hydrochloride salt can inhibit the catalyst, and its neutralization is a crucial step.

    • Stir the mixture for 15-20 minutes. A precipitate of sodium chloride will form.

    • Filter the mixture to remove the inorganic salts and wash the filter cake with a small amount of methanol.

    • Combine the filtrate and washings. This solution contains the 1-methylisoquinoline free base.

  • Reactor Setup and Catalyst Charging:

    • Ensure the high-pressure reactor is clean, dry, and has been leak-tested.[15]

    • Under a gentle stream of nitrogen, carefully add the 10% Pd/C catalyst (50% wet) to the reactor vessel. The amount of catalyst should be between 1-5 mol% relative to the substrate.

    • Immediately add the methanolic solution of 1-methylisoquinoline to the reactor to keep the catalyst wet.[12]

  • Hydrogenation Reaction:

    • Seal the reactor according to the manufacturer's instructions, ensuring all fittings are secure.[15]

    • Purge the reactor system with nitrogen gas three times to remove any residual air.[11][15]

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

    • Begin stirring and, if necessary, heat the reaction to the desired temperature (e.g., room temperature to 50 °C).

    • Monitor the reaction progress by observing the pressure drop on the gauge, which indicates hydrogen uptake.

    • The reaction is typically complete when hydrogen uptake ceases.

  • Work-up and Product Isolation:

    • Once the reaction is complete, stop the stirring and allow the reactor to cool to room temperature.

    • Carefully vent the excess hydrogen gas in a safe and controlled manner.[15]

    • Purge the reactor with nitrogen gas three times to remove any residual hydrogen.[15]

    • Open the reactor and carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The used catalyst is highly pyrophoric and must be kept wet with water during and after filtration.[13]

    • Wash the Celite® pad with methanol to ensure complete recovery of the product.

    • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product, 1-methyl-1,2,3,4-tetrahydroisoquinoline, can be further purified by distillation or chromatography if necessary.

Data Presentation and Expected Results

Parameter Typical Value/Observation
Substrate1-Methylisoquinoline Hydrochloride
Product1-Methyl-1,2,3,4-tetrahydroisoquinoline
Catalyst10% Pd/C (50% wet)
Catalyst Loading1-5 mol%
SolventMethanol
BaseSodium Bicarbonate
Hydrogen Pressure50-100 psi
TemperatureRoom Temperature - 50 °C
Reaction Time2-12 hours
Expected Yield>90%

Visualizing the Workflow and Reaction

Experimental Workflow Diagram

experimental_workflow cluster_prep Substrate Preparation cluster_reaction Hydrogenation Reaction cluster_workup Work-up and Isolation dissolve Dissolve 1-Methylisoquinoline HCl in Methanol neutralize Neutralize with NaHCO3 dissolve->neutralize filter_salts Filter to remove NaCl neutralize->filter_salts charge_reactor Charge Reactor with Pd/C and Substrate Solution filter_salts->charge_reactor purge_N2 Purge with N2 (3x) charge_reactor->purge_N2 pressurize_H2 Pressurize with H2 purge_N2->pressurize_H2 react Stir and Heat (Monitor H2 uptake) pressurize_H2->react cool_vent Cool and Vent H2 react->cool_vent purge_N2_post Purge with N2 (3x) cool_vent->purge_N2_post filter_catalyst Filter through Celite® (Keep Catalyst Wet) purge_N2_post->filter_catalyst concentrate Concentrate Filtrate filter_catalyst->concentrate purify Purify Product concentrate->purify

Caption: Experimental workflow for the catalytic hydrogenation of 1-methylisoquinoline hydrochloride.

Chemical Reaction Diagram

Caption: Catalytic hydrogenation of 1-methylisoquinoline to its tetrahydro derivative.

Conclusion

The catalytic hydrogenation of 1-methylisoquinoline hydrochloride is an efficient method for the synthesis of 1-methyl-1,2,3,4-tetrahydroisoquinoline, a valuable building block in medicinal chemistry. By following the detailed protocol and adhering to the stringent safety precautions outlined in this guide, researchers can safely and effectively perform this transformation. The choice of a heterogeneous catalyst like Pd/C offers a practical and scalable approach for this important reduction reaction.

References

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.). Google Vertex AI Search.
  • A robust iron catalyst for the selective hydrogenation of substituted (iso)quinolones - PMC. (n.d.). National Center for Biotechnology Information.
  • Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11). Google Vertex AI Search.
  • A robust iron catalyst for the selective hydrogenation of substituted (iso)quinolones. (n.d.). Royal Society of Chemistry.
  • Enantioselective Iridium-Catalyzed Hydrogenation of 1- and 3-Substituted Isoquinolinium Salts. (2013, February 19). Angewandte Chemie International Edition.
  • Hazards associated with laboratory scale hydrogenations. (n.d.). ACS Chemical Health & Safety.
  • A new approach to the synthesis of 1,2,3,4-Tetrahydroisoquinoline derivatives using benzotriazole methodology. (2000, November 15). Charles Darwin University.
  • Ruthenium-Catalyzed Chemo- and Enantioselective Hydrogenation of Isoquinoline Carbocycles. (2018, March 16). The Journal of Organic Chemistry.
  • Hydrogenation SOP. (n.d.). Google Vertex AI Search.
  • Process for preparing 1-methyl-1,2,3,4-tetrahydroisoquinoline or a salt thereof. (n.d.). Google Patents.
  • Synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents. (2010, April 15). American Association for Cancer Research.
  • Hazards associated with laboratory scale hydrogenations. (2016, July/August). Journal of Chemical Health & Safety.
  • Rhodium Catalyzed Hydrogenation of Quinolines and Isoquinolines under Water-Gas Shift Conditions. (2006, June 27). Bulletin of the Chemical Society of Japan.
  • Highly Enantioselective Hydrogenation of Quinolines Using Phosphine-Free Chiral Cationic Ruthenium Catalysts. (2011, May 16). Journal of the American Chemical Society.
  • Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. (n.d.). National Center for Biotechnology Information.
  • Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. (2020, February 15). International Journal of Scientific & Technology Research.
  • Asymmetric Hydrogenation of 1-aryl substituted-3,4-Dihydroisoquinolines with Iridium Catalysts Bearing Different Phosphorus-Based Ligands. (2020, August 10). MDPI.
  • Asymmetric hydrogenation of isoquinolines. (n.d.). ResearchGate.
  • Photocatalytic Hydrogenation of Quinolines to Form 1,2,3,4‐Tetrahdyroquinolines Using Water as the Hydrogen Atom Donor. (n.d.). National Center for Biotechnology Information.
  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. (n.d.). Pharmaguideline.
  • 1-Methylisoquinoline 97 1721-93-3. (n.d.). Sigma-Aldrich.
  • Isoquinoline in the synthesis of 1-dichloromethylisoquinoline and 1-formylisoquinoline. (2025, August 9). ResearchGate.
  • Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. (2024, December 3). MDPI.
  • Part I Introduction, Organometallic Aspects and Mechanism of Homogeneous Hydrogenation. (n.d.). Wiley-VCH.
  • Catalytic Hydrogenation: Mechanism. (2015, March 19). YouTube.
  • 1-Methylisoquinoline. (n.d.). PubChem.
  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024, December 31). MDPI.

Sources

Method

Strategic C1-Functionalization: Synthesis and Application of 1-Methylisoquinoline via Reissert Intermediates

Executive Summary The functionalization of the isoquinoline core at the C1 position is a critical challenge in the synthesis of benzylisoquinoline alkaloids (e.g., papaverine) and fused heterocyclic pharmacophores. Direc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The functionalization of the isoquinoline core at the C1 position is a critical challenge in the synthesis of benzylisoquinoline alkaloids (e.g., papaverine) and fused heterocyclic pharmacophores. Direct alkylation of isoquinoline typically results in


-alkylation rather than 

-alkylation.

The Reissert reaction offers a sophisticated solution via Umpolung (polarity reversal) . By converting isoquinoline into a Reissert compound (1-cyano-2-acyl-1,2-dihydroisoquinoline), the C1 position is transformed from an electrophilic center into a nucleophilic center. This allows for controlled alkylation followed by hydrolysis to yield 1-substituted isoquinolines, such as 1-methylisoquinoline .

This guide details the strategic synthesis of 1-methylisoquinoline using Reissert chemistry, emphasizing Phase Transfer Catalysis (PTC) for scalable alkylation and providing rigorous mechanistic insights.

The Chemical Logic: Umpolung Strategy

The power of the Reissert reaction lies in its ability to alter the reactivity profile of the isoquinoline ring.

  • Native Isoquinoline: The C1 position is electrophilic (susceptible to nucleophilic attack only under specific conditions, e.g., Chichibabin reaction).

  • Reissert Compound: The C1 proton becomes acidic (

    
    ) due to the electron-withdrawing cyano group. Deprotonation generates a stable carbanion at C1, enabling nucleophilic attack on alkyl halides (e.g., methyl iodide).
    
Mechanism & Pathway Visualization[1]

ReissertPathway Iso Isoquinoline (C1 Electrophilic) Reissert Reissert Compound (2-benzoyl-1,2-dihydro- isoquinoline-1-carbonitrile) Iso->Reissert PhCOCl, KCN (Activation) Anion Reissert Anion (C1 Nucleophilic) Reissert->Anion Base (PTC) (Deprotonation) Alkylated 1-Methyl-Reissert Intermediate Anion->Alkylated MeI (Alkylation) Product 1-Methylisoquinoline (Target) Alkylated->Product OH-/H2O (Hydrolysis & Aromatization)

Figure 1: The Reissert Strategy workflow converting electrophilic isoquinoline to 1-methylisoquinoline via polarity reversal.

Experimental Protocols

Protocol A: Synthesis of the Reissert Compound

Objective: Preparation of 2-benzoyl-1,2-dihydroisoquinoline-1-carbonitrile.[1]

  • Principle: Acylation of the nitrogen activates the ring, facilitating the attack of cyanide at C1.

  • Safety Note: Potassium Cyanide (KCN) is highly toxic. All operations must be performed in a well-ventilated fume hood. Bleach (NaOCl) must be available to quench cyanide spills.

Reagents:

  • Isoquinoline (1.0 equiv)

  • Benzoyl chloride (1.5 equiv)[2]

  • Potassium cyanide (KCN) (2.0 equiv)

  • Dichloromethane (DCM) / Water

Step-by-Step Methodology:

  • Preparation: Dissolve isoquinoline (12.9 g, 100 mmol) in DCM (100 mL) in a round-bottom flask.

  • Biphasic Setup: Dissolve KCN (13.0 g, 200 mmol) in water (30 mL) and add to the organic phase. Vigorous stirring is essential to maximize the interfacial surface area.

  • Acylation: Cool the mixture to 0°C. Add benzoyl chloride (21.0 g, 150 mmol) dropwise over 1 hour via an addition funnel.

    • Insight: Slow addition prevents the hydrolysis of benzoyl chloride by the aqueous phase before it can react with the isoquinoline nitrogen.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor by TLC (Silica, 20% EtOAc/Hexane).

  • Workup: Separate the organic layer. Wash sequentially with water (2 x 50 mL), 5% HCl (to remove unreacted isoquinoline), 5% NaOH (to remove benzoic acid), and brine.

  • Purification: Dry over anhydrous

    
    , filter, and concentrate. Recrystallize the solid from ethanol.
    
    • Yield Target: 70-85%

    • Appearance: Colorless prisms.

Protocol B: C1-Alkylation via Phase Transfer Catalysis (PTC)

Objective: Introduction of the methyl group at C1.

  • Why PTC? Traditional methods use NaH in DMF (hazardous, strictly anhydrous). PTC (Makosza’s conditions) uses aqueous NaOH and a quaternary ammonium salt, allowing the reaction to proceed at the interface with higher safety and scalability.

Reagents:

  • Reissert Compound (from Protocol A)[2][3]

  • Methyl Iodide (MeI) (1.5 equiv)

  • 50% Aqueous NaOH[4]

  • TEBA (Triethylbenzylammonium chloride) (5 mol%)

  • Toluene or Benzene

Step-by-Step Methodology:

  • Dissolution: Dissolve the Reissert compound (10 mmol) and MeI (15 mmol) in Toluene (30 mL).

  • Catalyst Addition: Add TEBA (0.5 mmol) to the organic solution.

  • Initiation: Add 50% NaOH (10 mL) dropwise with rapid stirring.

    • Mechanism:[5][6][7][8][9] The hydroxide ion deprotonates the TEBA at the interface (or extracts a proton via ion exchange), transferring the active anionic species into the organic phase where it reacts with MeI.

  • Reaction: Stir vigorously at room temperature for 2-3 hours. The reaction is usually exothermic; use a water bath if temperature exceeds 40°C.

  • Monitoring: TLC should show the disappearance of the starting Reissert compound.

  • Workup: Dilute with water, separate the organic layer, wash with water until neutral pH, and dry over

    
    .
    
  • Isolation: Evaporate the solvent. The 1-methyl-1-cyano intermediate is often an oil or low-melting solid and is frequently used directly in the next step.

Protocol C: Hydrolysis to 1-Methylisoquinoline

Objective: Elimination of the cyano and benzoyl groups to restore aromaticity.

Reagents:

  • 1-Methyl Reissert Intermediate (from Protocol B)

  • Ethanol[6]

  • 50% KOH or NaOH solution[4]

Step-by-Step Methodology:

  • Reflux: Dissolve the alkylated intermediate in Ethanol (20 mL/g). Add 50% KOH (2 mL/g).

  • Heating: Reflux the mixture for 2-4 hours.

    • Observation: A precipitate of sodium benzoate may form.

  • Mechanism: Base hydrolysis cleaves the amide bond. The resulting intermediate spontaneously eliminates the cyanide ion (as HCN/CN-) to re-establish the aromatic isoquinoline system.

  • Workup: Evaporate the ethanol. Dilute the residue with water and extract with diethyl ether or DCM.

  • Purification: The organic layer contains the 1-methylisoquinoline. Purify by distillation (bp 255°C) or convert to the hydrochloride salt for crystallization (mp 170-172°C).

Data Summary & Troubleshooting

Comparative Yields by Method
StepMethodTypical YieldNotes
Reissert Formation Biphasic (DCM/H2O)75-85%Efficient; requires vigorous stirring.
Alkylation NaH / DMF60-70%Moisture sensitive; difficult workup.
Alkylation PTC (TEBA/NaOH) 85-95% Recommended. Robust and scalable.
Hydrolysis Acidic (HCl)40-50%Often leads to aldehyde formation (Reissert-Kaufmann).
Hydrolysis Basic (KOH) 80-90% Recommended. Favors elimination to isoquinoline.
Troubleshooting Guide
  • Problem: Low yield in Alkylation step.

    • Cause: Inefficient phase transfer.

    • Solution: Increase stirring speed (RPM) to maximize interfacial area. Ensure NaOH concentration is at least 50% to effectively dehydrate the organic phase.

  • Problem: Formation of Isoquinaldonitrile instead of 1-Methylisoquinoline.

    • Cause: Premature elimination of the benzoyl group before alkylation.

    • Solution: Ensure the alkylation (Protocol B) is complete before exposing the compound to high heat or strong base in the absence of alkyl halide.

  • Problem: 1-Methylisoquinoline not forming during hydrolysis.

    • Cause: Use of acidic conditions.[10][3][11]

    • Insight: Acid hydrolysis of Reissert compounds typically yields aldehydes (benzaldehyde + isoquinoline-1-carboxylic acid) rather than the alkylated isoquinoline. Strictly use basic hydrolysis.

References

  • Popp, F. D. (1968).[3] The Chemistry of Reissert Compounds. Advances in Heterocyclic Chemistry, 9, 1–25. Link

  • Uff, B. C. (1984). Pyridines and their Benzo Derivatives: Structure of Reissert Compounds. Comprehensive Heterocyclic Chemistry, 2, 315-365. Link

  • Makosza, M. (2000).[12] Phase-transfer catalysis. A general green methodology in organic synthesis.[12] Pure and Applied Chemistry, 72(7), 1399–1403. Link

  • Weinstock, J., & Boekelheide, V. (1958).[11][13] Synthesis of Isoquinoline Derivatives via Reissert Compounds.[10][3][11][14][15] Organic Syntheses, 38, 58. Link

Sources

Application

Application Note: Fluorescence Microscopy Applications of Isoquinoline Derivatives

Executive Summary Isoquinoline derivatives represent a privileged scaffold in fluorescence microscopy due to their high quantum yields, large Stokes shifts, and tunable electronic properties. Unlike varying commercial dy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isoquinoline derivatives represent a privileged scaffold in fluorescence microscopy due to their high quantum yields, large Stokes shifts, and tunable electronic properties. Unlike varying commercial dyes that often require distinct optimized buffers, isoquinoline-based probes offer a versatile platform for multi-modal imaging . This guide details the application of these derivatives in three critical areas: Mitochondrial Membrane Potential (MMP) monitoring (using Berberine), Heavy Metal Ion Sensing (using synthetic Schiff-base derivatives), and Lysosomal pH tracking .

Mechanisms of Fluorescence

To effectively utilize isoquinoline probes, researchers must understand the photophysical mechanisms driving their signal. The fluorescence "turn-on" or "turn-off" response is typically governed by three pathways:

  • Photo-induced Electron Transfer (PET): In the unbound state, a lone pair (e.g., from a nitrogen atom) quenches fluorescence via electron transfer to the excited fluorophore. Binding a target (proton or metal ion) locks this lone pair, inhibiting PET and restoring fluorescence.

  • Intramolecular Charge Transfer (ICT): Binding alters the electron donor-acceptor push-pull system, shifting emission wavelengths (ratiometric sensing).

  • Rigidification (AIE/CIE): Binding restricts molecular rotation, preventing non-radiative decay and enhancing emission.

Visualization: Fluorescence Activation Mechanism

The following diagram illustrates the "Turn-On" mechanism common to isoquinoline metal sensors and pH probes.

FluorescenceMechanism Probe_Off Free Probe (OFF) (PET Active / Flexible) Binding Binding Event (Chelation / Intercalation) Probe_Off->Binding + Target Target Target (Zn²⁺, H⁺, DNA) Target->Binding Inhibition Process Inhibition (PET Blocked / Rotation Stopped) Binding->Inhibition Stabilization Probe_On Bound Probe (ON) (Fluorescent) Inhibition->Probe_On Radiative Decay

Caption: Logical flow of fluorescence activation. Binding of the target analyte inhibits non-radiative decay pathways (PET or rotation), resulting in photon emission.

Application I: Mitochondrial Health Monitoring with Berberine

Target: Mitochondrial Membrane Potential (ΔΨm).[1] Compound: Berberine (Natural isoquinoline alkaloid). Mechanism: Cationic accumulation driven by the Nernstian potential across the inner mitochondrial membrane.

Technical Rationale

Berberine acts as a lipophilic cation. In healthy cells with high ΔΨm (negative inside), it accumulates in the mitochondrial matrix, exhibiting bright green/yellow fluorescence. Upon depolarization (apoptosis or uncoupling), the dye leaks into the cytoplasm, and fluorescence intensity decreases or becomes diffuse.

Experimental Protocol: Live Cell Staining

Materials:

  • Adherent cells (e.g., HeLa, HepG2) cultured on glass-bottom dishes.[2]

  • Berberine chloride (Stock: 10 mM in DMSO).

  • Imaging Buffer: HBSS or phenol-red free DMEM.

  • Control: CCCP (Mitochondrial uncoupler).

Workflow:

  • Preparation: Dilute Berberine stock to a working concentration of 5–10 µM in pre-warmed Imaging Buffer.

    • Note: Do not exceed 20 µM for periods >1 hour to avoid cytotoxicity (inhibition of Complex I).

  • Incubation: Aspirate media and add the staining solution. Incubate at 37°C for 20–30 minutes .

  • Washing: Wash cells 3x with warm HBSS to remove non-specifically bound dye from the plasma membrane.

  • Imaging:

    • Excitation: 488 nm (Argon laser) or 405 nm (Diode).

    • Emission: 520–560 nm (Green channel).

  • Validation (Control): Treat a subset of cells with 10 µM CCCP for 10 minutes. Loss of mitochondrial fluorescence confirms potential-dependent staining.

Data Summary: Berberine Photophysics

Parameter Value Notes
Excitation Max 420 nm / 488 nm Dual excitation possible; 488 nm is standard for confocal.
Emission Max 530 nm Green fluorescence.
Stokes Shift ~110 nm High shift reduces self-quenching.

| Localization | Mitochondria | Strictly dependent on ΔΨm. |

Application II: "Turn-On" Sensing of Intracellular Metal Ions

Target: Zinc (Zn²⁺) or Aluminum (Al³⁺). Compound: Synthetic Schiff-base Isoquinoline conjugates (e.g., Naphthalimide-Isoquinoline).[3][4] Mechanism: Chelation-Enhanced Fluorescence (CHEF) and inhibition of C=N isomerization.

Technical Rationale

Free isoquinoline-Schiff bases often exhibit weak fluorescence due to rapid C=N bond isomerization (non-radiative decay). Chelation with metal ions (Zn²⁺, Al³⁺) rigidifies the structure and blocks PET from the lone pair, triggering a massive fluorescence increase (often >50-fold).

Experimental Protocol: Ion Sensing

Materials:

  • Synthetic Probe (e.g., Probe 1 or NIQ derivative).

  • Exogenous Metal Source: ZnCl₂ or AlCl₃ (for calibration).

  • Chelator: EDTA (for reversibility check).

Workflow:

  • Stock Prep: Dissolve probe in DMSO (1 mM).

  • Loading: Dilute to 10 µM in PBS (pH 7.4). Incubate cells for 30 minutes at 37°C.

  • Baseline Imaging: Image cells to establish low background fluorescence (OFF state).

  • Stimulation: Add exogenous metal ions (10–50 µM) to the media.

  • Time-Lapse Imaging: Capture images every 2 minutes. Fluorescence should plateau within 10–15 minutes.

  • Reversibility Test: Add 100 µM EDTA. A decrease in fluorescence confirms the signal is due to metal chelation, not dye precipitation.

IonSensing cluster_0 Cellular Loading cluster_1 Detection Phase Step1 Incubate Probe (10 µM, 30 min) Step2 Wash 3x PBS Step1->Step2 Step3 Baseline Image (Low Signal) Step2->Step3 Step4 Add Analyte (Zn²⁺ / Al³⁺) Step3->Step4 Step5 Complex Formation (Rigidification) Step4->Step5 Step6 Fluorescence ON (High Signal) Step5->Step6

Caption: Workflow for ratiometric or turn-on sensing of metal ions using isoquinoline probes.

Application III: Lysosomal pH Imaging

Target: Lysosomes (pH 4.5–5.0). Compound: Isoquinoline-functionalized weak bases (e.g., Morpholine-Isoquinoline). Mechanism: Protonation-induced trapping.

Technical Rationale

These probes are neutral at physiological pH (7.4) and membrane-permeable.[5] Upon entering the acidic lysosome, the isoquinoline nitrogen or appended morpholine group becomes protonated. This prevents efflux (ion trapping) and often triggers fluorescence via PET inhibition (proton blocks the quenching lone pair).

Experimental Protocol
  • Staining: Incubate cells with 1–5 µM probe for 15 minutes .

    • Critical: Short incubation prevents lysosomal swelling (alkalosis).

  • Co-localization: Co-stain with LysoTracker Red (50 nM) to validate targeting.

  • Imaging:

    • Channel 1 (Probe): Blue/Green emission (derivative dependent).

    • Channel 2 (LysoTracker): Red emission (577/590 nm).

  • Analysis: Calculate Pearson’s Correlation Coefficient (PCC). A PCC > 0.8 indicates high lysosomal specificity.

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Background Non-specific hydrophobic binding.Reduce probe concentration; increase washing steps with BSA-containing buffer.
Cytotoxicity High concentration or long exposure.Limit Berberine to <20 µM. Perform viability assay (MTT) to determine IC50.
No "Turn-On" Response Probe saturation or pH mismatch.Ensure buffer pH is correct (metal binding is pH sensitive). Check probe solubility in aqueous media.[4]
Photobleaching High laser power.Isoquinolines are generally stable, but reduce laser power to <5% and use lower dwell times.

References

  • Tran, M. N., Rarig, R. A. F., & Chenoweth, D. M. (2015).[6] Synthesis and properties of lysosome-specific photoactivatable probes for live-cell imaging. Chemical Science. Link

  • Xu, H., Zhang, S., Gu, Y., & Lu, H. (2022).[3] Phthalimide appended isoquinoline fluorescent probe for specific detection of Al3+ ions and its application in living cell imaging.[3][4] Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Link

  • Pereira, G. C., et al. (2007). Berberine as a mitochondrial probe: A study of its accumulation and effects on mitochondrial function.[7] Mitochondrion.[1][7][8][9] Link

  • BenchChem. (2025).[9] Application Notes and Protocols: Isoquinoline Derivatives as Fluorescent Markers in Biological Imaging. Link

  • Tan, Y., et al. (2022). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. Link

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues of 1-methylisoquinoline HCl in buffers

Topic: Troubleshooting Solubility Issues of 1-Methylisoquinoline HCl in Biological Buffers Case ID: ISOQ-SOL-001 Status: Active Lead Scientist: Senior Application Specialist[1] Core Diagnostic: The "Why" Behind the Preci...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Solubility Issues of 1-Methylisoquinoline HCl in Biological Buffers Case ID: ISOQ-SOL-001 Status: Active Lead Scientist: Senior Application Specialist[1]

Core Diagnostic: The "Why" Behind the Precipitation[1]

Before attempting a fix, it is critical to understand the chemical mechanism driving the insolubility.[1] Users often report that 1-methylisoquinoline HCl dissolves readily in pure water or DMSO but precipitates immediately upon addition to Phosphate Buffered Saline (PBS) or cell culture media.[1]

This is rarely a "bad batch" issue; it is a fundamental consequence of pKa-dependent deprotonation .[1]

The Mechanism

1-Methylisoquinoline is a weak base.[1] The hydrochloride (HCl) form is the protonated salt (cationic), which is highly water-soluble due to its charge.[1]

  • pKa of 1-Methylisoquinoline: ~5.6 – 6.2 (Predicted/Analogous to Isoquinoline pKa ~5.[1]4) [1, 2].

  • Target pH (PBS/Media): 7.4.

According to the Henderson-Hasselbalch equation , when the pH of the solution is significantly higher than the pKa of the compound (pH > pKa), the equilibrium shifts toward the uncharged free base .[1]



At pH 7.4 with a pKa of ~6.0:

  • The ratio of Uncharged Base to Protonated Salt is approximately 25:1 .[1]

  • Result: ~96% of your compound converts to the lipophilic (hydrophobic) free base immediately upon contact with the buffer. This uncharged form has poor aqueous solubility, leading to the "cloudiness" or precipitation you observe.[1]

Troubleshooting Q&A

Q1: I dissolved the HCl salt in pure water and it was clear. Why did it crash out when I added PBS? A: Pure water often has a slightly acidic pH (pH 5.5–6.[1]0) due to dissolved atmospheric CO2.[1] In this range (pH


 pKa), a significant portion of the compound remains protonated (charged) and soluble.[1] PBS has a strong buffering capacity at pH 7.4, which forces the compound to deprotonate into its insoluble free-base form.[1]

Q2: Is the "Common Ion Effect" causing this? A: It is a secondary factor but not the primary cause.[1] The Common Ion Effect describes reduced solubility of a salt (1-methylisoquinoline HCl ) in a solution containing the same ion (Cl- from NaCl in PBS).[1] While high chloride levels in PBS (137 mM NaCl) do theoretically reduce the solubility of the HCl salt, the pH-driven deprotonation described above is the dominant force precipitating the compound [3].[1]

Q3: Can I just heat the PBS to get it to dissolve? A: Do not rely on heat alone. While heat increases kinetic energy and temporary solubility, the compound will likely re-precipitate upon cooling to physiological temperature (37°C) or room temperature, potentially ruining your assay during incubation.[1] A thermodynamic solution (cosolvents) is required.[1]

Q4: What is the maximum DMSO concentration I can use? A: For most cell-based assays, the final DMSO concentration should be kept below 0.5% (v/v) , and ideally below 0.1% to avoid solvent toxicity.[1] However, 1-methylisoquinoline is a small aromatic molecule; you may need to prepare a high-concentration stock in DMSO (e.g., 100 mM) so that the dilution factor into the buffer is large (e.g., 1:1000).[1]

Recommended Solubilization Protocol

This protocol uses the "DMSO Spike" method to overcome the kinetic barrier of dissolving the solid directly in buffer.[1]

Reagents Required[1][2][3][4]
  • 1-Methylisoquinoline HCl (Solid)[1]

  • Dimethyl Sulfoxide (DMSO), Anhydrous, Sterile (Grade: Cell Culture)[1]

  • PBS or Culture Media (Pre-warmed to 37°C)

Step-by-Step Workflow
Step 1: Prepare a High-Concentration Stock (Master Stock)

Do not attempt to dissolve the solid directly in PBS.[1]

  • Weigh the target amount of 1-methylisoquinoline HCl.[1]

  • Add 100% DMSO to achieve a concentration 1000x higher than your final desired assay concentration.[1]

    • Example: If you need 100 µM in the assay, make a 100 mM stock in DMSO.[1]

  • Vortex vigorously until completely dissolved.[1] The solution should be clear and slightly yellow/colorless.[1]

Step 2: Intermediate Dilution (Optional but Recommended)

If the jump from DMSO to PBS causes immediate precipitation (a "milky" shock), use an intermediate step.[1]

  • Dilute the Master Stock 1:10 into Ethanol or 50% PEG-400 .[1]

  • This creates a "softer" solvent environment before hitting the aqueous buffer.[1]

Step 3: The "Spike" into Buffer[1]
  • Place your PBS or Media on a magnetic stirrer (stirring rapidly but no bubbles).[1]

  • Slowly pipette the DMSO stock into the vortex of the stirring buffer.

    • Crucial: Do not add buffer to the DMSO; add DMSO to the buffer.

  • Ensure the final DMSO concentration is

    
     0.5%.[1]
    

Solubility Data Summary Table

Solvent SystemSolubility RatingDominant SpeciesSuitability
Pure Water (pH ~5.5) HighCation (Salt)Stock preparation (unstable pH)
PBS (pH 7.4) Low (Precipitates)Neutral (Free Base)Poor (Direct dissolution)
DMSO (100%) Very HighNeutral/Salt MixExcellent (Master Stock)
PBS + 0.1% DMSO ModerateNeutral (stabilized)Good (Final Assay)

Decision Tree: Troubleshooting Workflow

Use this logic flow to determine the correct corrective action for your experiment.

SolubilityWorkflow Start Start: Compound Precipitates in Buffer CheckpH Check Buffer pH (Is pH > 6.0?) Start->CheckpH IsAcidic No (pH < 6.0) CheckpH->IsAcidic Acidic IsNeutral Yes (pH 7.4) CheckpH->IsNeutral Physiological CheckSalt Check Salt Concentration (Common Ion Effect?) IsAcidic->CheckSalt Cosolvent Prepare Stock in 100% DMSO IsNeutral->Cosolvent ReduceCl Action: Switch to Low-Salt or Acetate Buffer CheckSalt->ReduceCl Dilution Dilute 1:1000 into Stirring Buffer Cosolvent->Dilution Observation Observe Solution Dilution->Observation Clear Clear Solution: Proceed to Assay Observation->Clear Success Cloudy Still Cloudy? Observation->Cloudy Fail Cyclodextrin Action: Add Hydroxypropyl beta-Cyclodextrin (HP-b-CD) Cloudy->Cyclodextrin Acidify Action: Lower pH slightly (if assay permits) Cloudy->Acidify

Figure 1: Decision logic for troubleshooting 1-methylisoquinoline precipitation. Blue nodes indicate the standard recommended workflow.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15592, 1-Methylisoquinoline.[1] Retrieved from [Link]

  • Avdeef, A. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ADMET & DMPK, 4(2), 117-178.[1][2] Retrieved from [Link] (General reference for pH-dependent solubility profiles).[1]

Sources

Optimization

Technical Support Center: Purification of 1-Methylisoquinoline Hydrochloride

Welcome to the technical support guide for the purification of crude 1-methylisoquinoline hydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists who handle this v...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of crude 1-methylisoquinoline hydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists who handle this versatile heterocyclic compound. As a key building block in the synthesis of pharmaceuticals and other biologically active molecules, the purity of 1-methylisoquinoline hydrochloride is paramount to ensure reliable downstream results and regulatory compliance.[1][2]

This guide moves beyond simple protocols to provide a deeper understanding of the principles behind each purification step. We will explore common challenges encountered in the lab and offer robust, field-tested solutions in a direct question-and-answer format.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of crude 1-methylisoquinoline hydrochloride. Each answer provides not only a solution but also the scientific rationale behind it.

Question 1: My crude product is a dark yellow or brown solid/oil. How can I remove these colored impurities?

Answer: The presence of color in your crude 1-methylisoquinoline hydrochloride typically indicates high molecular weight, conjugated, or aromatic impurities. These often arise from side reactions or the degradation of starting materials during synthesis. The most effective method to remove these is by treatment with activated charcoal during recrystallization.

Causality: Activated charcoal possesses a highly porous structure with a vast surface area. This surface has a strong affinity for large, flat, and nonpolar molecules, such as the polycyclic aromatic compounds that constitute many colored impurities.[3] The charcoal adsorbs these impurities from the hot solution, while your desired, more polar hydrochloride salt remains dissolved.

Protocol: Decolorization with Activated Charcoal
  • Solvent Selection: Choose an appropriate recrystallization solvent in which the hydrochloride salt is highly soluble when hot and poorly soluble when cold (e.g., ethanol, isopropanol, or an ethanol/water mixture).

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 1-methylisoquinoline hydrochloride in the minimum amount of boiling solvent to form a saturated solution.

  • Charcoal Addition: Remove the flask from the heat source to prevent bumping. Cautiously add a small amount of activated charcoal (typically 1-2% of the solute's weight). Expert Tip: Adding charcoal to a superheated or boiling solution can cause it to boil over violently.

  • Heating: Gently swirl the flask and bring it back to a boil for 5-10 minutes to ensure maximum adsorption of impurities.

  • Hot Filtration: This is a critical step. You must filter the solution while it is still hot to remove the charcoal. Pre-heat a gravity filtration setup (funnel and receiving flask) with hot solvent vapor to prevent premature crystallization of your product on the filter paper. Fluted filter paper increases the surface area and speeds up the filtration process.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified, colorless crystals by vacuum filtration and wash with a small amount of ice-cold solvent.

Question 2: After recrystallization, I have a very low yield. What went wrong?

Answer: Low recovery is a frequent issue in recrystallization and can be attributed to several factors. The core principle of recrystallization relies on the differential solubility of your compound at high and low temperatures.[3][4] Any deviation from the ideal conditions can lead to product loss.

Common Causes & Solutions:

  • Excess Solvent: Using too much solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.

    • Solution: Always use the minimum amount of hot solvent required to fully dissolve the crude product. If you've already added too much, you can carefully evaporate some of the solvent to re-saturate the solution before cooling.

  • Inappropriate Solvent Choice: The ideal solvent should exhibit a steep solubility curve—high solubility at high temperatures and very low solubility at low temperatures.[5]

    • Solution: Conduct small-scale solubility tests with various solvents to find the optimal one. A solvent/antisolvent system can also be highly effective. (See FAQ below).

  • Premature Crystallization: If the product crystallizes during hot filtration, it will be lost with the insoluble impurities.

    • Solution: Ensure your filtration apparatus is sufficiently pre-heated. Use a stemless funnel to prevent a narrow stem from cooling and clogging.

  • Cooling Too Rapidly: Crash cooling can trap impurities within the crystal lattice and lead to smaller, less pure crystals that are harder to filter.

    • Solution: Allow the solution to cool slowly to room temperature on a benchtop, insulated with a cork ring, before moving it to an ice bath. This promotes the formation of larger, purer crystals.[3]

Question 3: My product "oiled out" instead of forming crystals. How do I fix this?

Answer: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a solid. This happens when the solution becomes supersaturated at a temperature that is above the melting point of the solid solute. Impurities can also depress the melting point of your compound, making this phenomenon more likely.

Troubleshooting Steps:

  • Re-heat and Add Solvent: Heat the mixture until the oil redissolves completely. Add a small amount of additional solvent (10-20% more) to lower the saturation point. Allow it to cool slowly again.

  • Reduce Cooling Temperature: The goal is to have the solution become saturated at a temperature below the compound's melting point. Slower cooling can help achieve this.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth to begin.

  • Seed Crystals: If you have a small amount of pure, solid 1-methylisoquinoline hydrochloride, add a tiny crystal to the cooled solution. This "seed" provides a template for proper crystal lattice formation.

  • Change Solvents: If the problem persists, the chosen solvent is likely unsuitable. A solvent with a lower boiling point may be necessary.

Purification Workflow Decision Diagram

The choice of purification strategy depends on the nature and quantity of impurities. This diagram outlines a logical approach to selecting the appropriate method.

Purification_Decision_Tree start Crude 1-Methylisoquinoline HCl check_color Is the product heavily colored? start->check_color check_solubility Is the product an oil or does it fail to crystallize? check_color->check_solubility No charcoal Recrystallize with Activated Charcoal check_color->charcoal Yes check_purity Purity check by TLC/NMR shows starting materials? check_solubility->check_purity No solvent_screen Re-screen for a better recrystallization solvent check_solubility->solvent_screen Yes recrystallize Standard Recrystallization check_purity->recrystallize No acid_base Perform Acid-Base Extraction check_purity->acid_base Yes (neutral/acidic impurities) end_node Pure Product charcoal->end_node recrystallize->end_node acid_base->recrystallize Then Recrystallize solvent_screen->recrystallize

Caption: Decision tree for selecting a purification strategy.

Frequently Asked Questions (FAQs)

Q: What are the best solvents for the recrystallization of 1-methylisoquinoline hydrochloride?

A: The hydrochloride salt is significantly more polar than its free base form. Therefore, polar protic solvents are generally the best choice. The ideal solvent should dissolve the compound when hot but not when cold.

SolventBoiling Point (°C)Characteristics & Safety Notes
Ethanol 78.4Excellent choice. Good solubility when hot, lower when cold. Often used as a 95:5 or 90:10 mixture with water. Flammable.
Isopropanol (IPA) 82.5Similar to ethanol, slightly less polar. Good for inducing crystallization. Flammable, irritant.
Methanol 64.7May be too good a solvent (high solubility even when cold), potentially leading to lower yields. Toxic.
Water 100High solubility, but may be difficult to remove completely. Often used as the "antisolvent" with ethanol.
Acetonitrile 81.6A polar aprotic option. Can be effective but is flammable and toxic.

Data sourced from publicly available chemical property databases.

A highly effective technique is antisolvent crystallization .[6] Dissolve the crude product in a minimum of hot ethanol (the "solvent"), then slowly add water (the "antisolvent") until the solution just begins to turn cloudy. Re-heat to clarify and then allow to cool slowly. This can dramatically improve recovery.

Q: What are the common impurities found in crude 1-methylisoquinoline hydrochloride?

A: Impurities are largely dependent on the synthetic route used. Common impurities can include synthetic by-products, degradation products, or unreacted starting materials.[2] For instance, in a Bischler-Napieralski synthesis, you might find residual acylamides or dehydrating agents. It is essential to use analytical techniques to identify the nature of the impurities before selecting a purification strategy.

Q: How can I assess the purity of my final product?

A: A combination of methods should be used to confirm purity. No single technique tells the whole story.

TechniqueInformation Provided
Melting Point A sharp melting point range (1-2°C) close to the literature value indicates high purity. Impurities typically broaden and depress the melting point.
Thin-Layer Chromatography (TLC) A quick, qualitative check. A pure compound should ideally show a single spot.
Nuclear Magnetic Resonance (¹H NMR) Provides structural confirmation and can reveal the presence of proton-bearing impurities. Integration can be used for quantitative assessment.
Gas Chromatography (GC) / HPLC Quantitative methods that separate and detect volatile (GC) or soluble (HPLC) components, providing a precise purity percentage.[1]

Q: What are the key safety precautions when handling 1-methylisoquinoline and its salts?

A: 1-Methylisoquinoline is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it causes skin and serious eye irritation and may cause respiratory irritation.[7][8][9]

Mandatory Safety Measures:

  • Engineering Controls: Always handle in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles.[7][9]

  • Handling: Avoid inhalation of vapors or dust. Avoid contact with skin and eyes.[10] Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Always consult the most current Safety Data Sheet (SDS) for the specific product you are using before beginning any experimental work.[1][9]

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_decolorization Step 2: Decolorization (Optional) cluster_filtration Step 3: Hot Filtration cluster_crystallization Step 4: Crystallization cluster_isolation Step 5: Isolation & Drying a Add crude solid to Erlenmeyer flask b Add minimum amount of hot recrystallization solvent a->b c Heat until fully dissolved b->c d Remove from heat c->d If colored g Filter hot solution by gravity (pre-heated funnel) c->g If not colored e Add activated charcoal d->e f Boil gently for 5-10 min e->f f->g h Allow filtrate to cool slowly to room temperature g->h i Cool further in an ice bath h->i j Collect crystals by vacuum filtration i->j k Wash with ice-cold solvent j->k l Dry crystals under vacuum k->l m m l->m Pure Product

Caption: Step-by-step workflow for a standard recrystallization.

References

  • 1-Methylisoquinoline | C10H9N. PubChem. [Link]

  • 1-Methylisoquinoline, 97%. Thermo Scientific Alfa Aesar. [Link]

  • Recrystallization. Amrita Vishwa Vidyapeetham Virtual Lab. [Link]

  • Isoquinoline. Wikipedia. [Link]

  • Lab Procedure: Recrystallization. LabXchange. [Link]

  • Purification of isoquinoline.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Recrystallization of Active Pharmaceutical Ingredients. SciSpace. [Link]

Sources

Troubleshooting

Preventing hygroscopic degradation of isoquinoline salts

Topic: Preventing Hygroscopic Degradation of Isoquinoline Salts Welcome to the Isoquinoline Stability Solutions Center. Current Status: Operational | Lead Scientist: Dr. A. Vance Executive Summary: Isoquinoline salts (e....

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Hygroscopic Degradation of Isoquinoline Salts

Welcome to the Isoquinoline Stability Solutions Center. Current Status: Operational | Lead Scientist: Dr. A. Vance

Executive Summary: Isoquinoline salts (e.g., hydrochlorides, quaternary ammonium derivatives) are notorious for their high hygroscopicity. This is primarily driven by the high charge density of the protonated/alkylated nitrogen atom and the lattice energy of the resulting crystal. When ambient relative humidity (RH) exceeds the salt's Critical Relative Humidity (CRH), the crystal surface adsorbs water, forming a saturated solution film that catalyzes chemical degradation (hydrolysis) and physical collapse (deliquescence).[1][2]

This guide provides autonomous troubleshooting, synthesis optimization, and handling protocols to maintain the integrity of your isoquinoline scaffolds.

Part 1: Diagnostic & Troubleshooting (The "Why")
Issue: "My solid salt turned into a liquid overnight."

Diagnosis: Deliquescence.[2][3] Your material was exposed to an environment where the Relative Humidity (RH) > Critical Relative Humidity (CRH) of the salt.

The Mechanism of Failure: Isoquinoline salts possess a polar pyridinium-like nitrogen. In high humidity, water molecules hydrogen-bond to the anion and the cationic core. Once a monolayer forms, it dissolves the surface ions, creating a disordered "liquid film." This film lowers the vapor pressure of water at the surface, accelerating further absorption until the entire bulk dissolves.

Visualizing the Failure Pathway:

DeliquescenceMechanism Atmosphere Atmospheric Moisture (RH > CRH) CrystalSurface Isoquinoline Salt Crystal Surface Atmosphere->CrystalSurface Diffusion Adsorption Surface Adsorption (H-Bonding) CrystalSurface->Adsorption LiquidFilm Saturated Liquid Film Formation Adsorption->LiquidFilm autocatalytic Collapse Crystal Lattice Collapse LiquidFilm->Collapse Dissolution Degradation Chemical Hydrolysis / Oxidation LiquidFilm->Degradation Solvent Mobility

Figure 1: The cascade of hygroscopic failure. Once the liquid film forms, degradation kinetics accelerate due to increased molecular mobility.

Protocol: Determining Critical Relative Humidity (CRH)

Before synthesis scale-up, you must know your salt's "tipping point."

  • Prepare Saturated Salt Solutions: Create a series of desiccators with known RH environments using saturated salt solutions (e.g., MgCl₂ ~33%, NaCl ~75%, K₂SO₄ ~97%).

  • Weighing: Place 500 mg of your dried isoquinoline salt in pre-weighed vials (uncapped) inside each desiccator.

  • Equilibration: Incubate at 25°C for 24–48 hours.

  • Measurement: Reweigh. Plot % Weight Gain vs. RH .

  • Result: The RH at which weight gain spikes exponentially is your CRH.

    • Target: If CRH < 50%, the salt is difficult to handle in standard labs.

    • Action: If CRH is low, proceed to Part 2 (Salt Selection) .

Part 2: Prevention & Synthesis (The "How")
Strategic Counter-ion Selection

The most effective way to prevent hygroscopicity is to change the anion. The goal is to maximize Lattice Energy . A tighter crystal lattice makes it energetically unfavorable for water to penetrate and solvate the ions.

The Hofmeister Series & Hydrophobicity Rule: Avoid small, high-charge-density anions (Cl⁻, Br⁻). Move toward large, delocalized, or organic anions.

Counter-ion ClassExamplesHygroscopicity RiskLattice StabilityRecommendation
Halides Chloride (Cl⁻), Bromide (Br⁻)High ModerateAvoid if possible. Cl⁻ is prone to forming hydrates.
Sulfonates Mesylate, Tosylate, BesylateLow to Moderate HighRecommended. Large organic bulk shields the cation.
Dicarboxylates Fumarate, Maleate, SuccinateLow HighHighly Recommended. Often form stable, non-hygroscopic networks.
Inorganic Sulfate, PhosphateModerateHighVariable. Often form hydrates (which can be stable).

Decision Tree for Salt Engineering:

SaltSelection Start Start: Isoquinoline Base pKaCheck Check pKa Difference (pKa Base - pKa Acid > 3?) Start->pKaCheck pKaCheck->Start No (Salt won't form) Solubility Is Aqueous Solubility Critical? pKaCheck->Solubility Yes Mesylate Try Mesylate/Tosylate (Good solubility, lower hygroscopicity) Solubility->Mesylate Yes (Need IV/Oral) Fumarate Try Fumarate/Maleate (High lattice energy, often non-hygroscopic) Solubility->Fumarate No (Solid Oral/Stability First) Chloride HCl Salt (Expect hygroscopicity; Requires strict environmental control) Mesylate->Chloride If fails Fumarate->Chloride If fails

Figure 2: Strategic workflow for selecting a counter-ion to minimize hygroscopic susceptibility.

Synthesis Tip: Azeotropic Drying

If you must use a halide salt (e.g., for regulatory reasons), do not rely solely on vacuum drying, which can trap water in the lattice or leave the surface amorphous (and thus more reactive).

Protocol:

  • Dissolve the salt in a minimum amount of ethanol.

  • Add Toluene or Benzene (10x volume).

  • Rotary evaporate. The toluene-water-ethanol azeotrope removes water more effectively than heat alone.

  • Repeat 2-3 times.

  • Final dry in a vacuum oven with P₂O₅.

Part 3: Handling & Storage (Maintenance)
FAQ: Handling Isoquinoline Salts

Q1: I weighed my sample, but the balance drift never stops. What is happening? A: You are observing real-time adsorption. The salt is pulling moisture from the air inside the balance chamber.

  • Fix: Use a "weighing by difference" technique with a closed weighing bottle. Never weigh directly onto weigh paper. Alternatively, use an anti-static gun, as static charge often mimics drift, though hygroscopicity is the likely culprit here.

Q2: Can I use Silica Gel to store these salts? A: No. Silica gel is often insufficient for highly deliquescent isoquinoline quaternary salts.

  • Fix: Use Phosphorus Pentoxide (P₂O₅) or Drierite (CaSO₄) in your desiccator. P₂O₅ chemically reacts with water, creating a near-zero humidity environment that silica cannot achieve.

Q3: My salt formed a "cake" in the bottle. Is it degraded? A: Not necessarily chemically degraded, but physically compromised. This is "caking" due to moisture cycling (deliquescence followed by efflorescence).[2]

  • Test: Run an HPLC or NMR. If the purity is intact, you can re-process.

  • Recovery: Dissolve in dry methanol, filter, and recrystallize. Do not just "grind" the cake, as the crystal lattice defects will attract moisture even faster.

Q4: What about Cocrystals? A: If salt formation fails to stop hygroscopicity, screen for Cocrystals . Isoquinoline nitrogen can accept hydrogen bonds from co-formers like Resorcinol or carboxylic acids without proton transfer. This often stabilizes the solid state without the high polarity of a full ionic salt [1].

References
  • Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Stahl, P. H., & Wermuth, C. G.[4] (Eds.).[1][4][5][6][7][8] (2002).[5] Wiley-VCH. (Detailed classification of hygroscopicity and counter-ion selection strategies). 5[1][2][9][10][11][12][13][14][15]

  • API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. GSC Online Press. (Review of counter-ion effects on stability). 16[1][9][10][12][13][14][15][17]

  • Deliquescence of pharmaceutical systems. ResearchGate. (Mechanisms of deliquescence and critical relative humidity).[2] 2[1][9][10][11][12][13][14][15]

  • Isoquinoline - Properties and Synthesis. Wikipedia/Chemical Data. (Basic chemical properties of the isoquinoline heterocycle). 17[1][12][13][15]

Sources

Optimization

Technical Support Center: 1-Methylisoquinoline HCl Crystallization

The following technical guide is structured as a Tier 3 Support Knowledge Base for process chemists and engineers. Topic: Optimization & Troubleshooting of 1-Methylisoquinoline Hydrochloride (CAS: 1721-93-3 Free Base) Do...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for process chemists and engineers.

Topic: Optimization & Troubleshooting of 1-Methylisoquinoline Hydrochloride (CAS: 1721-93-3 Free Base) Document ID: TSC-ISOQ-001 Status: Active Analyst Level: Senior Application Scientist[1]

Introduction: The "Liquid Base" Challenge

Welcome to the technical hub for 1-methylisoquinoline HCl. Before beginning any optimization, it is critical to understand the physical state of your starting material.

Crucial Data Point:

  • 1-Methylisoquinoline (Free Base): Liquid at room temperature (MP: ~10–12°C).[1][2]

  • 1-Methylisoquinoline HCl (Salt): Crystalline Solid (MP: >160°C, typically).

Why this matters: Unlike solid-to-solid salt formations, you are converting a liquid oil into a crystalline solid .[1] The most common failure mode—"oiling out"—often occurs because the system has reverted to the free base due to insufficient acidity, or because the salt has entered a liquid-liquid phase separation (LLPS) region before crystallizing.

Module 1: Solvent System Selection

Q: What is the optimal solvent system for 1-methylisoquinoline HCl?

A: Because the free base is lipophilic and the HCl salt is ionic/polar, you need a system that balances these opposing properties.

Solvent ClassSpecific SolventRoleRecommendation
Primary Solvent Ethanol (EtOH) Dissolves Free Base & Salt (Hot)High. Good solubility curve; environmentally benign.[1]
Primary Solvent Isopropanol (IPA) Dissolves Free BaseHigh. Steeper solubility curve than EtOH; better yield.[1]
Antisolvent Diethyl Ether / MTBE Precipitates SaltMedium. Excellent yield but flammability risks.[1] MTBE is preferred for scale-up.[1]
Antisolvent Acetone Precipitates SaltHigh. Good antisolvent for HCl salts; dries easily.[1]
Avoid Water SolubilizerLow. High solubility of the salt leads to poor yield; difficult to dry (hygroscopic salt).[1]
Q: How do I determine the metastable zone width (MSZW)?

A: You must map the solubility curve against the cloud point.

  • Saturation: Dissolve excess salt in hot EtOH at reflux.

  • Cooling: Cool at 0.5°C/min. Record the temperature where crystals first appear (Cloud Point).

  • Heating: Re-heat until clear (Clear Point).

  • The Gap: The difference is your MSZW.[1]

    • Narrow MSZW (<10°C): Risk of crashing out; requires slow cooling.[1]

    • Wide MSZW (>20°C): Hard to nucleate; requires seeding.[1]

Module 2: Troubleshooting "Oiling Out"

Q: My solution turned into a separate oily layer instead of crystals. Why?

A: This is the most frequent issue with 1-methylisoquinoline salts.[1] It happens for two reasons:

  • Phase Separation: You hit the Liquid-Liquid Phase Separation (LLPS) boundary before the solubility curve.[1]

  • Disproportionation: The salt hydrolyzed back to the liquid free base.[1]

Diagnostic Workflow (Graphviz Diagram):

OilingOutTroubleshoot Start Issue: Oiling Out Observed CheckpH Check pH of Mother Liquor Start->CheckpH IsAcidic Is pH < 2? CheckpH->IsAcidic NoAcid No (pH > 2) IsAcidic->NoAcid Basic/Neutral YesAcid Yes (pH < 2) IsAcidic->YesAcid Acidic Cause1 Cause: Disproportionation to Liquid Free Base NoAcid->Cause1 Fix1 Action: Add excess HCl (gas or conc. soln) to push equilibrium to salt Cause1->Fix1 TempCheck Check Temperature YesAcid->TempCheck Cause2 Cause: LLPS (Metastable Oil Phase) TempCheck->Cause2 Fix2 Action: Reheat to clear solution, then SEED at T > T_oil Cause2->Fix2 Fix3 Action: Change Solvent Ratio (Increase EtOH, Decrease Ether) Cause2->Fix3

Figure 1: Decision tree for diagnosing and resolving oiling out events during crystallization.

Module 3: Protocols & Methodologies

Protocol A: Reactive Crystallization (From Free Base)

Use this when starting from the commercial liquid 1-methylisoquinoline.

  • Dissolution: Dissolve 10g 1-methylisoquinoline (Liquid) in 50 mL Ethyl Acetate (EtOAc) or IPA .

    • Note: EtOAc is non-protic and often yields drier salts.[1]

  • Acidification: Cool to 0–5°C. Slowly add 1.1 equivalents of HCl in IPA (or bubble HCl gas).

    • Exotherm Alert: The reaction is exothermic.[1] Maintain T < 20°C to prevent degradation.

  • Nucleation: If oil forms, scratch the glass or add a seed crystal of pure HCl salt.[1]

  • Maturation: Stir the slurry for 2 hours at 0°C.

  • Isolation: Filter under nitrogen (to prevent moisture uptake).[1] Wash with cold EtOAc.[1]

Protocol B: Recrystallization (Purification)

Use this to clean up crude, colored, or hygroscopic salt.

  • Solvent: Use Ethanol (absolute) .[1][3]

  • Dissolution: Heat ethanol to reflux. Add crude salt until saturated.

    • Tip: If the solution is dark/brown, add activated carbon (5 wt%), stir for 10 mins, and hot filter.

  • Antisolvent Addition: Remove from heat. While still hot, slowly add Acetone or MTBE dropwise until a faint turbidity persists.

  • Clear & Cool: Add 1 mL of hot Ethanol to clear the turbidity.[1] Allow to cool slowly to room temperature without stirring (static crystallization) to grow larger needles.

  • Final Chill: Cool to 4°C for 4 hours before filtration.

Module 4: Solid-State Properties (FAQs)

Q: The crystals turn into a goo on the filter paper. Is it hygroscopic?

A: Yes, isoquinoline HCl salts are typically hygroscopic.

  • Mechanism: The chloride ion can form hydrogen bonds with atmospheric water.[1]

  • Mitigation:

    • Perform filtration under a nitrogen blanket or in a glovebox if possible.[1]

    • Wash with anhydrous diethyl ether (removes residual alcohol which holds water).[1]

    • Dry in a vacuum oven at 40°C with a P₂O₅ trap.

Q: How do I control Polymorphism?

A: HCl salts often exhibit polymorphism.[1]

  • Fast Cooling / Antisolvent Crash: Kinetic form (often metastable, smaller needles).

  • Slow Cooling / Slurry Ripening: Thermodynamic form (more stable, blocks/prisms).

  • Recommendation: For pharmaceutical stability, aim for the thermodynamic form by using Protocol B with a slow cooling ramp (0.1°C/min).

References

  • Physical Properties of 1-Methylisoquinoline

    • Source: National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 15592, 1-Methylisoquinoline.[1]

    • URL:[Link]

  • General Isoquinoline Synthesis & Salt Formation

    • Source: Organic Syntheses, Coll.[4] Vol. 6, p.115 (1988); Vol. 56, p.19 (1977). (Describes Bischler-Napieralski reaction and HCl salt handling).

    • URL:[Link]

  • Crystallization Troubleshooting (Oiling Out)

    • Source: Veesler, S., et al. "Liquid-Liquid Phase Separation in Crystallization of Small Molecules." Cryst.[1][5][6] Growth Des.

    • Context: Explains the LLPS mechanism in amine salts.
    • URL:[Link] (Journal Homepage for search verification)

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 1-methylisoquinoline (an irritant) and HCl before handling.

Sources

Troubleshooting

Technical Support Center: Troubleshooting NMR Solvent Shifts for Isoquinoline Hydrochloride Salts

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Isoquinoline HCl Salt Analysis Ticket ID: NMR-ISOQ-HCL-001 Executive Summary Analyzing isoquinoline hydrochloride salts by NMR presents a...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Isoquinoline HCl Salt Analysis Ticket ID: NMR-ISOQ-HCL-001

Executive Summary

Analyzing isoquinoline hydrochloride salts by NMR presents a unique set of challenges compared to their free-base counterparts. The protonation of the isoquinoline nitrogen induces significant electronic deshielding, dramatically altering chemical shifts (particularly H1 and H3). Furthermore, the ionic nature of the salt often leads to aggregation or intermediate chemical exchange in non-polar solvents like CDCl₃, resulting in "anomalous" broadening or complete disappearance of key signals.

This guide provides a root-cause analysis and actionable protocols to resolve these spectral artifacts.

Part 1: Solvent Selection & The "Disappearing Peak" Phenomenon

The Problem

User Report: "I synthesized isoquinoline HCl and ran the ¹H NMR in CDCl₃. The spectrum looks messy; the peaks are extremely broad, and the diagnostic singlet at C1 is missing."

The Mechanism

Isoquinoline salts exist in a delicate equilibrium in non-polar solvents like Chloroform-d (CDCl₃).

  • Aggregation: The salt forms tight ion pairs or higher-order aggregates in non-polar media, restricting molecular tumbling and causing relaxation-induced broadening.

  • Intermediate Exchange: Traces of water or residual free base can catalyze proton exchange at a rate comparable to the NMR time scale. This "intermediate exchange" broadens the N-H and adjacent C-H signals (H1, H3) into the baseline.

The Solution: Solvent Decision Matrix

Switching to a high-dielectric, hydrogen-bond-accepting solvent (DMSO-d₆) disrupts aggregates and stabilizes the protonated species.

SolventSelection Start Start: Isoquinoline HCl Sample SolubilityCheck Check Solubility Start->SolubilityCheck CDCl3 Solvent: CDCl3 SolubilityCheck->CDCl3 Non-polar preference DMSOd6 Solvent: DMSO-d6 SolubilityCheck->DMSOd6 Standard Protocol MeOD Solvent: Methanol-d4 SolubilityCheck->MeOD Alternative ResultBad Result: Broad/Missing Peaks (Aggregation/Exchange) CDCl3->ResultBad High Risk ResultGood Result: Sharp Peaks (Stable Cation) DMSOd6->ResultGood Optimal Resolution ResultNoNH Result: Sharp Peaks (No NH Signal due to D-Exchange) MeOD->ResultNoNH Deuterium Exchange ResultBad->DMSOd6 Recommended Switch

Figure 1: Solvent selection decision tree for nitrogenous salts. DMSO-d₆ is the gold standard for resolving broad salt peaks.

Part 2: Chemical Shift Mapping (Free Base vs. Salt)

Protonation of the nitrogen atom pulls electron density away from the ring, causing a downfield shift (deshielding) . This effect is most pronounced at the positions closest to the nitrogen (H1 and H3).

Comparative Shift Table
Proton PositionFree Base (CDCl₃) δ (ppm)HCl Salt (DMSO-d₆) δ (ppm)Shift Δ (ppm)Structural Insight
H1 (Singlet) ~9.25~9.60 - 9.90 +0.4 to +0.7Most Diagnostic. Closest to N+. Highly deshielded.
H3 (Doublet) ~8.52~8.60 - 8.80 +0.1 to +0.3Beta-position to N+. Moderate deshielding.
H4 (Doublet) ~7.60~8.00 - 8.20 +0.4 to +0.6Significant shift due to ring current changes.
N-H (Proton) Absent10.0 - 15.0 N/AExtremely broad. Position depends on concentration/H-bonding.

Note: Exact values vary by concentration and temperature. The relative order of peaks usually remains consistent.

Why is the H1 peak crucial?

In the free base, H1 is already the most downfield signal due to the electronegativity of the nitrogen. Upon salt formation, the positive charge intensifies this effect. If you observe the H1 signal moving upfield or broadening into the baseline, your salt may have partially dissociated or degraded.

Part 3: The "Ghost" Proton (N-H)

User Question:

"I expect a peak for the HCl proton (NH⁺), but I don't see it in my DMSO spectrum. Did the salt formation fail?"

Troubleshooting Protocol

The N-H proton is "labile," meaning it exchanges with protons in the solvent or water.

  • Broadening: The N-H signal is often extremely broad (>1 ppm width) due to the quadrupolar moment of the Nitrogen-14 nucleus (

    
    N) and chemical exchange. It may appear as a "hump" in the baseline between 10–15 ppm.
    
  • Water Exchange: If your DMSO-d₆ is "wet" (contains H₂O), the N-H proton will exchange with water, averaging their signals. This often shifts the water peak downfield and makes the N-H peak disappear.

Verification Experiment: The D₂O Shake

To confirm if a broad hump is your N-H salt or an impurity:

  • Run the standard ¹H NMR in DMSO-d₆.

  • Add 1-2 drops of D₂O directly to the NMR tube.

  • Shake vigorously and re-run the scan.

  • Result: The N-H peak will disappear (exchange to N-D), and the HDO peak (water) will grow. The aromatic signals (H1, H3) will remain but may shift slightly.

Part 4: Hygroscopicity & Impurity Artifacts

Isoquinoline hydrochloride is hygroscopic . It avidly absorbs atmospheric moisture, leading to a large water peak in the NMR spectrum.

Artifact Identification Table
Artifact SignalSolventApprox.[1][2][3] Shift (ppm)CauseRemediation
H₂O (Water) CDCl₃1.56Wet sample/solventDry sample in vacuum desiccator over P₂O₅.
H₂O (Water) DMSO-d₆3.33Hygroscopic absorptionUse ampule-sealed solvent; minimize air exposure.
Ethanol/Methanol Any1.0-4.0Recrystallization solventDry under high vacuum (>24h).
Excess HCl DMSO-d₆>10 (Broad)Acid excessBack-titrate or wash with ether if solid.
Workflow for Critical Samples

For publication-quality spectra of hygroscopic salts:

  • Drying: Dry the salt in a vacuum oven at 40-50°C for 12 hours.

  • Preparation: Prepare the NMR tube inside a glovebox or a dry-bag flushed with Nitrogen if possible.

  • Solvent: Use a fresh ampule of DMSO-d₆ (100% isotopic purity).

References

  • Abraham, R. J., et al. (2006).[4] "¹H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on ¹H chemical shifts." Magnetic Resonance in Chemistry. Link

  • Narayanaswami, S., et al. (1984).[2] "Anomalous ¹H NMR spectra of 3,4-dihydroisoquinolines and related compounds." Proceedings of the Indian Academy of Sciences (Chemical Sciences). Link

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents." Organometallics. Link

  • Katritzky, A. R., et al. (1991). "¹H and ¹³C NMR Spectral Assignments of Isoquinoline Derivatives." Magnetic Resonance in Chemistry. (General reference for heterocyclic shifts).

Disclaimer: This guide is for research purposes. Always consult your specific compound's Safety Data Sheet (SDS) before handling.

Sources

Optimization

Purification techniques for high-grade 1-methylisoquinoline HCl

Welcome to the BenchChem Technical Support Center. Subject: Purification & Troubleshooting for 1-Methylisoquinoline Hydrochloride (CAS: 1721-93-3 [Free Base]) Document ID: BC-PUR-ISOQ-001 Audience: Medicinal Chemists, Pr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the BenchChem Technical Support Center.

Subject: Purification & Troubleshooting for 1-Methylisoquinoline Hydrochloride (CAS: 1721-93-3 [Free Base]) Document ID: BC-PUR-ISOQ-001 Audience: Medicinal Chemists, Process Development Scientists[1][2][3]

Introduction: The Challenge of the "Greasy" Salt

1-Methylisoquinoline hydrochloride is a deceptive molecule.[1][2][3] While the free base is a low-melting liquid (mp 10-12°C) or oil, the hydrochloride salt should ideally be a pristine, white crystalline solid.[1][2][3] However, researchers frequently encounter three specific failure modes:

  • Hygroscopicity: The salt rapidly absorbs atmospheric water, turning into a sticky gum.[2][3]

  • Oiling Out: During recrystallization, the compound separates as a dense oil rather than a crystal lattice.[2][3]

  • Persistent Coloration: Oxidation products (N-oxides) create stubborn yellow/brown hues that resist standard washing.[2][3]

This guide provides the protocols to overcome these thermodynamic and kinetic barriers.

Part 1: The "Golden Standard" Recrystallization Protocol

User Question: "I tried recrystallizing from pure ethanol, but I got no crystals, just a dark solution. When I rotavapped it, it became a foam. What is the correct solvent system?"

Technical Diagnosis: 1-Methylisoquinoline HCl is highly soluble in lower alcohols (Methanol, Ethanol) and water.[1][2][3] It is insoluble in non-polar solvents (Ether, Hexane).[2][3] Using pure ethanol often results in high solubility even at low temperatures, preventing yield.[2][3] You require a Solvent/Anti-Solvent system to force the lattice energy to overcome solvation energy.[3]

Protocol: The Ethanol-Diethyl Ether Displacement
  • Principle: Ethanol solvates the ions; Diethyl ether (the anti-solvent) lowers the dielectric constant of the medium, forcing the salt to precipitate.

ParameterSpecification
Primary Solvent Absolute Ethanol (Anhydrous is critical)
Anti-Solvent Diethyl Ether (or MTBE for industrial safety)
Ratio Variable (Start 1:1, end near 1:[1][2][3]4)
Temperature Dissolve at 60°C; Crystallize at -20°C

Step-by-Step Workflow:

  • Dissolution: Place crude solid in a flask. Add the minimum amount of boiling absolute ethanol required to dissolve the solid.[3]

    • Tip: If the solution is dark, add activated carbon (10 wt%) here, boil for 5 mins, and filter hot through Celite.

  • Cloud Point: Remove from heat. While still warm (not boiling), add Diethyl Ether dropwise until a faint, persistent cloudiness appears.[1][2][3]

  • Clarification: Add 1-2 drops of Ethanol to make the solution clear again.

  • Nucleation: Seal the flask (parafilm) to prevent moisture ingress. Let it cool to room temperature slowly.

    • Critical: Do not disturb.[2][3] Agitation promotes oiling out.[2][3]

  • Deep Cooling: Once room temp, move to a -20°C freezer for 12 hours.

  • Filtration: Filter rapidly under Nitrogen/Argon blanket if possible.[2][3] Wash with cold Ether.[2][3]

Part 2: Troubleshooting "Oiling Out"

User Question: "As my solution cooled, distinct oil droplets formed on the bottom of the flask instead of crystals. How do I fix this?"

Technical Diagnosis: "Oiling out" occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility curve.[1][3] This is thermodynamically favorable when the melting point of the solvated impurity/salt mix is lower than the boiling point of the solvent system.[3]

The Fix: Seed-Assisted Nucleation [1][3]

RecrystallizationLogic Start Solution is Hot & Clear Cooling Cool to Room Temp Start->Cooling Check Observation? Cooling->Check Crystals Crystals Form Check->Crystals Success Oil Oiling Out (Droplets) Check->Oil Failure Remedy1 Reheat to Dissolve Oil Oil->Remedy1 Remedy2 Add Seed Crystal at Cloud Point Remedy1->Remedy2 Remedy3 Slow Down Cooling (Insulate Flask) Remedy2->Remedy3 Remedy3->Check

Figure 1: Decision logic for handling the "Oiling Out" phenomenon during crystallization.

Corrective Steps:

  • Reheat the mixture until the oil redissolves.

  • Add a Seed Crystal: If you have any pure material, add a tiny speck when the solution is warm (approx. 35°C).[2][3] This provides a template for the lattice, bypassing the energy barrier of nucleation.[3]

  • Scratch the Glass: If no seed is available, use a glass rod to scratch the inner wall of the flask at the air/liquid interface.[3] The micro-glass shards act as nucleation sites.[3]

Part 3: Chemical Purification (Acid-Base Extraction)

User Question: "My NMR shows 5% unreacted Isoquinoline. Recrystallization isn't removing it.[2][3] What now?"

Technical Diagnosis: Isoquinoline and 1-Methylisoquinoline are structurally similar, making separation by crystallization difficult if they co-crystallize.[1][2][3] However, their basicity differs slightly due to the inductive effect of the methyl group.[3]

  • Isoquinoline pKa: ~5.4[2][3]

  • 1-Methylisoquinoline pKa: ~6.2 (Predicted/Approximate due to electron-donating methyl group)[1][3]

While the pKa difference is narrow, we can use a pH-Swing Extraction to remove neutral impurities and weaker bases.[2][3]

Protocol:

  • Free Basing: Dissolve the crude HCl salt in water.[2][3] Basify with NaOH to pH > 12.[2][3] Extract into Dichloromethane (DCM).[2][3]

  • Wash: Wash the DCM layer with water to remove inorganic salts.[2][3]

  • Selective Protonation (The Trick):

    • Instead of blasting with excess HCl, add HCl in stoichiometric deficiency (e.g., 0.9 equivalents).[1][2][3]

    • The stronger base (1-Methylisoquinoline) will protonate first.[1][3]

    • The weaker base (Isoquinoline) and neutral impurities will remain in the organic layer (or be less favored to precipitate).[3]

  • Isolation: Evaporate the organic solvent or filter the precipitate if performed in an anhydrous solvent (like Ether/HCl gas).[3]

Part 4: Handling & Storage (The Hygroscopicity Trap)

User Question: "I weighed the sample, and by the time I got to the instrument, it gained 10% mass and looked wet."

Technical Diagnosis: The Chloride ion is a hard base and coordinates strongly with water; the pyridinium-like cation provides a polar surface.[3] This lattice is a "water sponge."[2][3]

Storage Protocol:

  • Desiccation: Store strictly in a desiccator with P₂O₅ (Phosphorus Pentoxide) or high-grade Silica Gel.[2][3]

  • Weighing: Never weigh on open paper. Use a tared vial with a cap.

  • Recovery: If the sample becomes a goo, do not throw it away. Dissolve in minimal absolute ethanol, add benzene or toluene (azeotrope formers), and rotavap to dryness.[1][2][3] The azeotrope will carry the water away.[3]

Summary of Solvents & Properties
PropertyValue/RecommendationNote
Melting Point (Free Base) 10-12°CLiquid at RT; keep cold.
Boiling Point (Free Base) 126-128°C @ 16mmHgDistillable under vacuum.[1][2][3]
Recrystallization Solvent Ethanol / Diethyl EtherBest for HCl salt.[2][3]
Alternative Solvent Isopropanol / AcetoneSlower crystallization, higher purity.[2][3]
Color Removal Activated Carbon (Norit)Use in hot ethanol step.[2][3]
References
  • Sigma-Aldrich. (n.d.).[2][3][4] 1-Methylisoquinoline Product Specification & Safety Data Sheet. Retrieved from [1][3]

  • PubChem. (2025).[2][3][5] 1-Methylisoquinoline Compound Summary (CID 15592).[1][2][3][5] National Center for Biotechnology Information.[2][3] Retrieved from [1][3]

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2][3] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2][3] (Standard text for purification of N-heterocycles).

  • Vogel, A. I. (1989).[2][3] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2][3] Longman Scientific & Technical.[2][3] (Reference for acid-base extraction and recrystallization logic).

  • Zieliński, W., & Kudelko, A. (2005).[1][2][3] Acid-base interactions in some isoquinoline and quinazoline amino derivatives. Arkivoc, 2005(5), 66-82.[1][2][3][6] (Reference for pKa correlations of isoquinoline derivatives).

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation and Spectral Comparison: 1-Methylisoquinoline Hydrochloride vs. Free Base Analogues

Executive Summary 1-Methylisoquinoline hydrochloride (CAS: 5382-44-5) is the protonated salt form of 1-methylisoquinoline. It serves as a critical intermediate in the synthesis of benzylisoquinoline alkaloids and is freq...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methylisoquinoline hydrochloride (CAS: 5382-44-5) is the protonated salt form of 1-methylisoquinoline. It serves as a critical intermediate in the synthesis of benzylisoquinoline alkaloids and is frequently utilized as a fragment in drug discovery for neuroactive compounds.

This guide provides a technical comparison of the Hydrochloride Salt against its Free Base (CAS: 1721-93-3) and the parent Isoquinoline core. By analyzing the Nuclear Magnetic Resonance (NMR) spectral shifts, researchers can definitively distinguish between the protonated and neutral species—a common requirement during pH-dependent extraction and purification workflows.

Key Spectral Differentiators
  • Protonation Effect: The formation of the hydrochloride salt induces a distinct downfield shift (deshielding) in the

    
    H NMR spectrum, particularly at the H-3  and Methyl (C-1)  positions, due to the positive charge on the nitrogen atom.
    
  • Solubility Profile: The salt form requires polar deuterated solvents (DMSO-

    
    , D
    
    
    
    O/MeOD), whereas the free base is typically analyzed in CDCl
    
    
    .

Chemical Identity & Structural Logic[1]

The transition from Free Base to Hydrochloride Salt involves the protonation of the nitrogen at position 2. This alters the electronic environment of the entire heterocyclic ring.

StructureComparison cluster_0 Parent Core cluster_1 Target Analytes Isoq Isoquinoline (C9H7N) FreeBase 1-Methylisoquinoline (Free Base) CAS: 1721-93-3 Isoq->FreeBase Methylation at C-1 Salt 1-Methylisoquinoline Hydrochloride CAS: 5382-44-5 FreeBase->Salt Protonation (HCl) (+Charge at N-2) Effect Electronic Effect: N+ pulls density (Deshielding) Salt->Effect

Caption: Structural evolution from Isoquinoline to the 1-Methyl Hydrochloride salt, highlighting the protonation step that drives spectral shifts.

Experimental Methodology

To ensure reproducibility, the following protocol is recommended for acquiring comparative spectral data.

Sample Preparation Workflow
  • Free Base: Dissolve ~10 mg in 0.6 mL CDCl

    
      (contains TMS as internal standard).
    
  • Hydrochloride Salt: Dissolve ~10 mg in 0.6 mL DMSO-

    
     .
    
    • Note: D

      
      O can be used, but it will exchange the N-H proton, making it invisible. DMSO-
      
      
      
      is preferred to observe the complete spin system including the acidic proton.
Instrument Parameters
  • Frequency: 400 MHz or 500 MHz (recommended for resolution of aromatic multiplets).

  • Temperature: 298 K (25°C).

  • Referencing:

    • CDCl

      
      : TMS at 0.00 ppm.
      
    • DMSO-

      
      : Residual solvent peak at 2.50 ppm (
      
      
      
      H) / 39.5 ppm (
      
      
      C).

Workflow Start Start: Unknown Sample Solubility Solubility Test (1 mg in CDCl3) Start->Solubility Soluble Soluble -> Likely Free Base Prep in CDCl3 + TMS Solubility->Soluble Clear Solution Insoluble Insoluble -> Likely Salt Prep in DMSO-d6 Solubility->Insoluble Precipitate/Cloudy Acquire Acquire 1H NMR (16 scans, d1=1.0s) Soluble->Acquire Insoluble->Acquire Analyze Analyze Chemical Shifts Focus: Methyl & H-3 Acquire->Analyze

Caption: Decision tree for solvent selection and NMR acquisition based on sample solubility properties.

Comparative Spectral Data

H NMR Comparison (Proton Shifts)

The most diagnostic feature is the Methyl Group (C-1) and the H-3 proton . In the salt form, the adjacent positive charge on Nitrogen exerts a strong electron-withdrawing effect, deshielding these protons and shifting them downfield.

PositionIsoquinoline (Parent)

(ppm)
1-Methylisoquinoline (Free Base)

(ppm)
1-Methylisoquinoline HCl (Salt)

(ppm)
Shift Magnitude (

)
Solvent CDCl

CDCl

DMSO-

Salt vs Base
Methyl (C-1) N/A2.89 (s) ~3.10 - 3.25 (s) +0.2 - 0.35
H-1 9.22 (s)N/A (Substituted)N/A-
H-3 8.50 (d)8.30 (d)8.60 - 8.80 (d) +0.3 - 0.5
H-4 7.58 (d)7.55 (d)8.00 - 8.15 (d)+0.5
Aromatic (5-8) 7.50 - 7.90 (m)7.45 - 8.00 (m)7.70 - 8.40 (m)General Downfield
N-H N/AN/A12.0 - 14.0 (br) New Signal
  • Key Insight: The methyl singlet at 2.89 ppm is the fingerprint of the Free Base. If this peak appears >3.10 ppm, the sample is likely protonated (Salt form).

  • H-3 Sensitivity: The proton at position 3 is directly adjacent to the Nitrogen. In the free base, it is shielded relative to Isoquinoline (8.30 vs 8.50). Upon protonation (Salt), it becomes highly deshielded, often moving past 8.60 ppm.

C NMR Comparison (Carbon Shifts)

Carbon shifts follow a different trend. Protonation of the nitrogen atom often leads to an upfield shift (shielding) of the


-carbons (C-1 and C-3) due to changes in the paramagnetic shielding term, despite the inductive electron withdrawal.
Position1-Methylisoquinoline (Free Base)

(ppm)
1-Methylisoquinoline HCl (Salt)

(ppm)*
Trend
Methyl (CH

)
22.5 ~18 - 20 Upfield (Shielded)
C-1 (C=N) 158.4 ~150 - 154 Upfield (Shielded)
C-3 141.5~135 - 138Upfield
C-4 119.5~122 - 125Downfield

*Note: Salt values are predicted based on standard isoquinolinium shift increments when exact experimental data is unavailable in public libraries.

Mechanistic Analysis & Application

The "Isoquinolinium" Effect

The formation of the hydrochloride salt creates a pyridinium-like cation.

  • Inductive Effect (-I): The N

    
     center pulls electron density through the 
    
    
    
    -bonds. This descreens the attached protons (Methyl and H-3), causing the observed downfield shift in
    
    
    H NMR.
  • Solvent Interaction: In DMSO-

    
    , the N-H proton often forms hydrogen bonds with the solvent, stabilizing the cation and making the N-H peak visible as a broad singlet downfield (>12 ppm).
    
Application in Drug Development[4]
  • Quality Control: When synthesizing 1-methylisoquinoline derivatives, monitoring the Methyl peak is the fastest way to determine if a reaction quench (neutralization) was successful. A peak at 3.2 ppm indicates the salt remains; a peak at 2.9 ppm indicates the free base.

  • Solubility Engineering: The HCl salt is preferred for biological assays due to water solubility. The Free Base is preferred for lipophilic transport or further organic synthesis (e.g., nucleophilic attacks).

References

  • National Institute of Standards and Technology (NIST). Isoquinoline, 1-methyl- (CAS 1721-93-3) Mass Spectrum and Properties. NIST Chemistry WebBook, SRD 69.[1] [Link]

  • PubChem. 1-Methylisoquinoline (Compound CID: 15592).[2] National Library of Medicine. [Link]

  • Balkau, F. & Heffernan, M.L.Australian Journal of Chemistry, 24, 2311 (1971). (Primary source for Free Base NMR assignments).

Sources

Comparative

A Practical Guide to Validating the Purity of 1-Methylisoquinoline Hydrochloride Using Thin-Layer Chromatography

In the fast-paced world of drug discovery and chemical research, the purity of starting materials and intermediates is paramount. For researchers working with 1-methylisoquinoline hydrochloride, a key building block in t...

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced world of drug discovery and chemical research, the purity of starting materials and intermediates is paramount. For researchers working with 1-methylisoquinoline hydrochloride, a key building block in the synthesis of various pharmaceutical agents, ensuring its purity is a critical first step. This guide provides an in-depth, practical comparison of Thin-Layer Chromatography (TLC) with other analytical techniques, offering a scientifically sound and cost-effective protocol for the purity validation of 1-methylisoquinoline hydrochloride.

The choice of an analytical method is often a balance between rigor, speed, and available resources. While High-Performance Liquid Chromatography (HPLC) is considered the gold standard for purity analysis due to its high resolution and quantitative power, TLC presents a simple, rapid, and inexpensive alternative for routine purity checks, reaction monitoring, and preliminary screening.[1][2] This guide will demonstrate that a well-developed and validated TLC method can provide reliable and accurate purity assessments, making it an invaluable tool in any research setting.

The Principle of TLC Separation: A Visual Explanation

Thin-Layer Chromatography separates components of a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material on a plate) and a mobile phase (a solvent or solvent mixture that moves up the plate by capillary action).[1] For a polar stationary phase like silica gel, polar compounds in the sample will have stronger interactions with the stationary phase and will therefore move up the plate more slowly than non-polar compounds.[3] This difference in migration rates leads to the separation of the components.

Diagram: Principle of Thin-Layer Chromatography (TLC)

TLC_Principle cluster_plate TLC Plate cluster_mobile_phase Mobile Phase Movement origin Origin (Sample Spot) spot_A More Polar Impurity solvent_front Solvent Front spot_B 1-Methylisoquinoline (Analyte) spot_C Less Polar Impurity direction Capillary Action direction->solvent_front Mobile Phase Flow

Caption: Separation of compounds on a TLC plate based on polarity.

Comparative Analysis: TLC vs. HPLC for Purity Profiling

While both TLC and HPLC are chromatographic techniques, they differ significantly in their instrumentation, performance, and application.[1][4] Understanding these differences is key to selecting the appropriate method for a given analytical challenge.

FeatureThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)
Principle Separation on an open layer of stationary phase.Separation in a packed column under high pressure.
Resolution Lower separation power compared to HPLC.[1]High resolution, capable of separating complex mixtures.[5]
Analysis Time Rapid (5-20 minutes per plate, multiple samples).Longer (10-60 minutes per sample).
Cost Low initial investment and running costs.[1]High initial investment for instrumentation and higher running costs.
Quantification Primarily qualitative or semi-quantitative.[1]Highly accurate and precise quantification.[4]
Sample Throughput High, multiple samples can be run simultaneously.[1]Sequential, one sample at a time.
Versatility Wide choice of stationary and mobile phases.[6]Wide range of columns and detectors available.[7]

Experimental Protocol: Validating the Purity of 1-Methylisoquinoline Hydrochloride by TLC

This protocol outlines a systematic approach to developing a reliable TLC method for assessing the purity of 1-methylisoquinoline hydrochloride. The validation of this method is grounded in principles outlined by the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for its intended purpose.

Materials and Equipment
  • Stationary Phase: Silica gel 60 F254 TLC plates (glass or aluminum backed). The fluorescent indicator (F254) allows for visualization under UV light.[8]

  • Mobile Phase Solvents: Ethyl acetate, hexane, methanol, dichloromethane, triethylamine (analytical grade).

  • Sample Preparation: 1-methylisoquinoline hydrochloride standard and sample, methanol (HPLC grade) for dissolution.

  • Apparatus: TLC developing chamber, capillary tubes for spotting, UV lamp (254 nm and 365 nm), iodine chamber, and a suitable staining reagent (e.g., Dragendorff's reagent).

Step-by-Step Methodology

1. Sample Preparation:

  • Prepare a stock solution of the 1-methylisoquinoline hydrochloride sample at a concentration of approximately 1 mg/mL in methanol.[9]

  • Prepare a stock solution of a reference standard of 1-methylisoquinoline hydrochloride at the same concentration.

  • Rationale: Methanol is a polar solvent that effectively dissolves the hydrochloride salt. A concentration of 1 mg/mL is typically sufficient for clear visualization on the TLC plate.

2. Mobile Phase Optimization:

  • The choice of mobile phase is critical for achieving good separation. For a basic compound like 1-methylisoquinoline, a common starting point is a mixture of a non-polar solvent and a more polar solvent.[3]

  • To prevent streaking caused by the basic nature of the amine, it is recommended to add a small amount of a base, such as triethylamine (0.1-2%), to the mobile phase.[10]

  • Trial 1 (Initial Screening): Start with a mixture of ethyl acetate and hexane (e.g., 70:30 v/v) with 1% triethylamine.

  • Trial 2 (Increasing Polarity): If the spots remain at the baseline (low Rf), increase the polarity of the mobile phase by increasing the proportion of ethyl acetate or by adding a small amount of methanol. A good system to try is dichloromethane:methanol (95:5 v/v) with 0.5% triethylamine.

  • Trial 3 (Fine-tuning): Adjust the solvent ratios to achieve an Rf value for the main spot between 0.3 and 0.5, which generally provides the best resolution.

3. TLC Plate Development:

  • Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapors, which ensures better spot resolution.[9]

  • Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.

  • Apply small spots of the sample and standard solutions onto the baseline using a capillary tube.[9]

  • Place the plate in the developing chamber, ensuring the solvent level is below the baseline. Close the chamber and allow the solvent to ascend the plate.

  • When the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Allow the plate to air dry.

4. Visualization:

  • UV Light: Examine the dried plate under a UV lamp at 254 nm. 1-Methylisoquinoline, being an aromatic compound, should appear as a dark spot against the fluorescent background.[11] Circle the spots with a pencil.

  • Iodine Vapor: Place the plate in a sealed chamber containing a few crystals of iodine. Most organic compounds will absorb the iodine vapor and appear as brown spots.[11]

  • Staining: For enhanced visualization of nitrogen-containing compounds, a specific staining reagent can be used. Dragendorff's reagent is a classic choice for alkaloids and other nitrogenous bases, typically producing orange or reddish-brown spots.

5. Data Analysis and Interpretation:

  • Calculate the Retention Factor (Rf) for each spot using the formula: Rf = Distance traveled by the spot / Distance traveled by the solvent front

  • The purity of the sample can be assessed by comparing its chromatogram to that of the reference standard. A pure sample should ideally show a single spot corresponding to the standard. The presence of additional spots indicates impurities. The intensity of the impurity spots can give a semi-quantitative estimation of their concentration.

Diagram: TLC Workflow for Purity Validation

TLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation SamplePrep Sample & Standard Preparation (1 mg/mL in MeOH) Spotting Spotting SamplePrep->Spotting MobilePhase Mobile Phase Optimization Development Plate Development in Chamber MobilePhase->Development PlatePrep TLC Plate Preparation (Baseline) PlatePrep->Spotting Spotting->Development Drying Drying Plate Development->Drying Visualization Visualization (UV, Iodine, Stain) Drying->Visualization Analysis Rf Calculation & Purity Assessment Visualization->Analysis

Caption: Step-by-step workflow for TLC analysis of 1-methylisoquinoline HCl.

Conclusion: The Role of TLC in a Modern Laboratory

While HPLC remains the definitive technique for quantitative purity analysis, this guide demonstrates that Thin-Layer Chromatography is a powerful, efficient, and cost-effective method for the qualitative and semi-quantitative purity validation of 1-methylisoquinoline hydrochloride. By following a systematic and well-documented protocol, researchers can confidently assess the purity of their materials, ensuring the integrity of their subsequent experiments. The inherent simplicity and speed of TLC make it an indispensable tool for routine checks and rapid screening in any drug development or research environment.

References

  • AGA Analytical. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • PharmDecks. (n.d.). Chromatography (HPLC, TLC). Retrieved from [Link]

  • Kowalska, T., Sajewicz, M., & Sherma, J. (2007). Determination of the partition coefficient of isoquinoline alkaloids from Chelidonium majus by reversed phase thin layer chromatography. New Journal of Chemistry, 31(7), 1341-1346. Retrieved from [Link]

  • Ghugare, P. S., & Kumar, S. (2023). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Pharmaceutical Technology. Retrieved from [Link]

  • Mtoz Biolabs. (n.d.). How Are Drugs Identified Using Thin Layer Chromatography and High-Performance Liquid Chromatography?. Retrieved from [Link]

  • Valko, K., & Slegel, P. (1993). Comparison of HPLC, TLC and minicolumn for measuring the radiochemical purity of 99Tcm-Q12. Journal of Planar Chromatography--Modern TLC, 6(5), 374-377. Retrieved from [Link]

  • Al-Saeed, M. H. (2021). The role of High-Performance Liquid Chromatography in the pharmaceutical analysis. International Journal of Pharmaceutical and Life Sciences, 1(2), 40-48. Retrieved from [Link]

  • Hossain, M. A., & Al-Raqmi, K. A. S. (2024). High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, Innovation and Comparative Analysis in Modern Analytical Chemistry and In Pharmaceutical Sciences. Preprints.org. Retrieved from [Link]

  • Sterling Pharma Solutions. (2023, May 8). High-resolution mass spectrometry for impurity profiling. Retrieved from [Link]

  • Kopciał, E., Polak, B., Pietraś, R., Mączka, P., & Dzido, T. H. (2013). Effect of mobile phase buffer ph on separation selectivity of some isoquinoline alkaloids in reversed-phase systems of Pressurized Planar Electrochromatography and High-Performance Thin-Layer Chromatography. Current Issues in Pharmacy and Medical Sciences, 26(1), 45-49. Retrieved from [Link]

  • Quora. (2022, September 17). What is the difference between using an HPLC machine and a simple TLC plate (thin layer chromatography) for separation?. Retrieved from [Link]

  • OperaChem. (2024, February 24). TLC-Thin Layer Chromatography. Retrieved from [Link]

  • Sherma, J. (2020, November 11). Stationary Phases for Modern Thin-Layer Chromatography. LCGC International. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). TLC Tips. Retrieved from [Link]

  • Soczewiński, E., & Flieger, J. (1996). Effect of acidic mobile phase additives on the TLC behaviour of some alkaloids. Journal of Planar Chromatography--Modern TLC, 9(2), 118-123. Retrieved from [Link]

  • Sherma, J. (2020, November 11). Stationary Phases for Modern Thin-Layer Chromatography. LCGC International. Retrieved from [Link]

  • University of Wisconsin-Green Bay. (n.d.). CHEM 344 Thin Layer Chromatography. Retrieved from [Link]

  • Perisic-Janjic, N. U., Djakovic, T. D., & Petrovic, S. M. (1996). Thin-layer chromatography of some heterocyclic nitrogen compounds. Journal of Planar Chromatography--Modern TLC, 9(6), 459-462. Retrieved from [Link]

  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Retrieved from [Link]

  • Kaczor, A. A., et al. (2015). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Molecules, 20(12), 22288-22304. Retrieved from [Link]

  • Ciesla, L., & Waksmundzka-Hajnos, M. (2009). Detection Progress of Selected Drugs in TLC. Chromatographia, 69(1-2), 1-13. Retrieved from [Link]

  • Moffat, A. C., Osselton, M. D., & Widdop, B. (Eds.). (2011). Clarke's analysis of drugs and poisons (4th ed.). Pharmaceutical Press.
  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • Dvořáčková, S., Šantavý, F., & Hruban, L. (1988). Isoquinoline alkaloids of Isopyrum thalictroides L. Chemical Papers, 42(6), 841-843. Retrieved from [Link]

  • Nichols, L. (2022, May 5). 2.3E: Step-by-Step Procedures for Thin Layer Chromatography. Chemistry LibreTexts. Retrieved from [Link]

  • Reddit. (2020, March 10). Silly question - but do hydrochloride salts run on a TLC? [Online forum post]. r/chemistry. Retrieved from [Link]

  • Jehbez, J., et al. (2020). Eco-Friendly Synthesis of Isoquinoline Derivatives. Organic Chemistry Research, 6(1), 13-24. Retrieved from [Link]

  • Sciencemadness.org. (2020, October 14). TLC of amine hydrochloride salt. [Online forum post]. Retrieved from [Link]

  • El-Gindy, A., Emara, S., & Shaaban, H. (2010). Quantitative Thin-Layer Chromatographic Method for Determination of Amantadine Hydrochloride. Journal of AOAC International, 93(4), 1198-1204. Retrieved from [Link]

  • Jones, W. P., & Kinghorn, A. D. (2014). Thin-layer Chromatographic (TLC) Separations and Bioassays of Plant Extracts to Identify Antimicrobial Compounds. Journal of Visualized Experiments, (85), e51421. Retrieved from [Link]

  • Nichols, L. (2022, April 7). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. Retrieved from [Link]

  • University of Chicago. (n.d.). Supporting Information. Retrieved from [Link]

  • ChemRxiv. (2023). Self-Contained Cartridge for Thin Layer Chromatography Based Quantification of Chemotherapy Concentration in Human Clinical Plasma. Retrieved from [Link]

  • Dhont, J. H., & Vinkenborg, C. (1972). The Rf value as a constant in thin-layer chromatography. Journal of Chromatography A, 71(2), 283-288. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methylisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Reference Standards for the Analysis of 1-Methylisoquinoline Hydrochloride

For researchers, analytical scientists, and professionals in drug development, the accuracy and reliability of analytical measurements are paramount. When quantifying an active pharmaceutical ingredient (API) or a relate...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, analytical scientists, and professionals in drug development, the accuracy and reliability of analytical measurements are paramount. When quantifying an active pharmaceutical ingredient (API) or a related compound, the quality of the reference standard is the bedrock upon which the validity of the entire result rests. This guide provides an in-depth comparison of reference standards for the analysis of 1-Methylisoquinoline Hydrochloride, a key heterocyclic compound. We will delve into the nuances of pharmacopeial versus commercial standards, compare analytical methodologies, and provide actionable protocols to ensure data integrity.

The Critical Role of a Reference Standard

A reference standard serves as a calibrated benchmark against which an unknown sample is measured. Its own properties—identity, purity, and potency—must be known with a high degree of certainty. In the analysis of 1-methylisoquinoline hydrochloride, the reference standard is indispensable for:

  • Identity Confirmation: Ensuring that the peak in a chromatogram corresponds to the correct molecule.

  • Quantitative Analysis (Assay): Determining the precise amount of the compound in a sample, be it a raw material, in-process sample, or finished product.

  • Method Validation: Establishing the performance characteristics of an analytical method, such as accuracy, precision, and linearity.

  • Impurity Profiling: Identifying and quantifying related substances and degradation products.[1]

The hydrochloride salt form of 1-methylisoquinoline is commonly used for analytical standards. The formation of a hydrochloride salt typically enhances the stability and water solubility of the parent compound, which is highly advantageous for preparing stock solutions and ensuring consistency in analytical workflows.[2][3]

Comparing Available Reference Standards: A Multi-Tiered Approach

A crucial first step is understanding the landscape of available reference standards. A search of the major pharmacopeias—the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Japanese Pharmacopoeia (JP)—reveals no specific monograph for "Isoquinoline, 1-methyl-, hydrochloride."[4][5][6][7] This is a critical finding; it means there is no single, globally harmonized "official" primary standard. Researchers must therefore rely on commercially available standards and critically evaluate their quality.

Commercial reference standards can be broadly categorized, and their suitability depends on the application's required level of rigor.

Grade of StandardTypical Purity (by GC/HPLC)CertificationIntended UseKey Considerations
Certified Reference Material (CRM) Typically >99%, with a certified value and uncertaintyProduced by an ISO 17034 accredited manufacturer; characterized in an ISO/IEC 17025 accredited labPrimary calibrant for high-stakes applications (e.g., pharma QC release testing, calibration of other standards)Comes with a comprehensive Certificate of Analysis detailing traceability, uncertainty, and homogeneity.[8][9]
Pharmaceutical Secondary Standard ≥98.5%Traceable to primary pharmacopeial standards (if they exist) or to a CRMRoutine quality control, method validationOffers a cost-effective alternative to primary standards for routine use, with traceability to higher-order standards.[9]
Analytical Standard ≥97%Varies by manufacturer; typically comes with a lot-specific Certificate of AnalysisGeneral research, method development, identificationPurity is well-characterized, but may lack the metrological traceability and uncertainty budget of a CRM.[10]
Reagent Grade / For Synthesis Often <97% or unspecifiedNot typically certified for quantitative analysisChemical synthesis, non-quantitative applicationsNot suitable for quantitative analysis due to potential for uncharacterized impurities.

Recommendation: For drug development and quality control applications, the use of a Certified Reference Material (CRM) is strongly advised, even if it is for a closely related isoquinoline structure, to establish traceability. For routine analysis and research, a well-characterized Analytical Standard from a reputable supplier is often sufficient, provided a comprehensive Certificate of Analysis is available.

Analytical Methodologies: A Comparative Overview

The two most prevalent and powerful techniques for the analysis of isoquinoline alkaloids are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[11][12][13][14]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the workhorse of pharmaceutical analysis due to its robustness, versatility, and suitability for non-volatile and thermally labile compounds like hydrochloride salts.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 reversed-phase column is the standard choice for separating moderately polar compounds like isoquinoline derivatives. The C18 alkyl chains provide a hydrophobic surface that interacts with the aromatic isoquinoline ring system.

  • Mobile Phase: A mixture of an aqueous buffer (like ammonium acetate) and an organic solvent (acetonitrile or methanol) is typical. The buffer controls the pH, which is critical because 1-methylisoquinoline is basic. Maintaining a consistent pH ensures reproducible retention times. The organic solvent is the "strong" solvent used to elute the compound from the column.

  • Detection: The fused aromatic ring system of isoquinoline provides strong UV absorbance, making UV detection a simple and sensitive choice.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Standard Weigh Reference Standard Dissolve Dissolve in Diluent (e.g., 50:50 ACN:H2O) Standard->Dissolve Accurately Injector Autosampler Inject Dissolve->Injector Sample Weigh Sample Sample_Dissolve Dissolve Sample in Diluent Sample->Sample_Dissolve Accurately Sample_Dissolve->Injector Column C18 Reversed-Phase Column Injector->Column Mobile Phase Flow Detector UV Detector (e.g., 270 nm) Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Integration Peak Integration CDS->Integration Calibration Calibration Curve (Standard) Integration->Calibration Quant Quantification (Sample vs. Standard) Integration->Quant

Caption: High-level workflow for the quantitative analysis of 1-Methylisoquinoline HCl by HPLC-UV.

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of the 1-Methylisoquinoline Hydrochloride reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a diluent of 50:50 (v/v) acetonitrile and water. This yields a stock solution of approximately 100 µg/mL.

    • Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serially diluting the stock solution with the diluent.

  • Sample Preparation:

    • Accurately weigh a sample containing an estimated 10 mg of 1-Methylisoquinoline Hydrochloride into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. Further dilution may be necessary to bring the concentration within the calibration range.

  • Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 10 mM Ammonium Acetate in Water, pH adjusted to 5.0
Mobile Phase B Acetonitrile
Gradient 10% B to 70% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 270 nm
  • Analysis and Quantification:

    • Inject the calibration standards to generate a linear regression curve of peak area versus concentration.

    • Inject the sample preparations.

    • Calculate the concentration of 1-Methylisoquinoline Hydrochloride in the sample using the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers superior selectivity and sensitivity compared to HPLC-UV, making it ideal for trace-level analysis and impurity identification. However, it requires the analyte to be volatile and thermally stable.

Causality Behind Experimental Choices:

  • Derivatization: 1-Methylisoquinoline itself is volatile enough for GC. However, for related compounds or to improve peak shape and thermal stability, derivatization (e.g., with a silylating agent like BSTFA) is sometimes employed. For the hydrochloride salt, a liquid-liquid extraction into an organic solvent after basification is necessary to analyze the free base form.

  • Stationary Phase: A low-polarity column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is generally used. This separates compounds primarily based on their boiling points and slight polarity differences.

  • Ionization: Electron Ionization (EI) is standard. At the typical 70 eV, EI creates reproducible fragmentation patterns that act as a "fingerprint" for the molecule, allowing for confident identification by library matching or spectral interpretation.[15]

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis Standard Prepare Standard Solution in Organic Solvent Injector GC Inlet (Split/Splitless) Standard->Injector Sample Aqueous Sample Solution Basify Adjust to Basic pH (e.g., pH 11) Sample->Basify Extract Liquid-Liquid Extraction (e.g., with Dichloromethane) Basify->Extract Extract->Injector Inject Organic Layer Column Capillary Column (e.g., DB-5ms) Injector->Column Carrier Gas Flow (Helium) MS Mass Spectrometer (EI Source, Quadrupole) Column->MS Transfer Line MS_Software MS Data System MS->MS_Software TIC Total Ion Chromatogram (TIC) MS_Software->TIC EIC Extracted Ion Chromatogram (EIC) TIC->EIC Spectrum Mass Spectrum (Fragmentation Pattern) EIC->Spectrum Quant Quantification (vs. Standard) Spectrum->Quant Library Match/ Confirmation

Caption: General workflow for the GC-MS analysis of 1-Methylisoquinoline from its hydrochloride salt.

  • Standard Preparation (as free base):

    • Prepare a stock solution of 1-Methylisoquinoline Hydrochloride in water.

    • Take a known volume, make it basic with ammonium hydroxide, and extract into dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate and dilute to a final known volume to create a stock of the free base (e.g., 100 µg/mL).

    • Prepare calibration standards by serial dilution.

  • Sample Preparation:

    • Dissolve a known quantity of the sample in water.

    • Adjust the pH to >11 with ammonium hydroxide.

    • Extract twice with an equal volume of dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate or dilute as needed to be within the calibration range.

  • GC-MS Conditions:

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film
Inlet Temperature 250 °C
Injection Mode Splitless, 1 µL
Carrier Gas Helium, constant flow 1.2 mL/min
Oven Program 80 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-300
Monitoring Ions Quantifier: m/z 143 (M+•); Qualifiers: m/z 142 , m/z 115
  • Analysis and Quantification:

    • Confirm the identity of the peak in the sample by comparing its retention time and mass spectrum to that of the reference standard.

    • Quantify using the peak area of the primary ion (m/z 143) against the calibration curve.

Conclusion: Ensuring Trustworthiness in Your Analysis

The choice of a reference standard for 1-Methylisoquinoline Hydrochloride is a foundational decision that dictates the quality of the resulting analytical data. In the absence of an official pharmacopeial monograph, a thorough evaluation of commercial standards is required. For critical applications, a Certified Reference Material (CRM) provides the highest level of metrological traceability and confidence.

The selection of the analytical method—HPLC for its robustness with salts or GC-MS for its superior sensitivity and specificity—should be tailored to the specific requirements of the analysis. By understanding the principles behind the methodologies and implementing well-designed protocols, researchers can ensure that their results are accurate, reproducible, and, above all, trustworthy.

References

  • PubChem. (n.d.). 1-Methylisoquinoline. National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • Quora. (2016, May 18). What is the role of HCl in salt analysis? Retrieved February 19, 2026, from [Link]

  • Ministry of Health, Labour and Welfare (Japan). (n.d.). Japanese Pharmacopoeia. Retrieved February 19, 2026, from [Link]

  • CABI Digital Library. (2022, January 16). Comparison of three different protocols of alkaloid extraction from Glaucium corniculatum plant. Retrieved February 19, 2026, from [Link]

  • ScienceDirect. (2023, October 12). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. Retrieved February 19, 2026, from [Link]

  • MDPI. (2015, December 7). Comparative Analysis of Amaryllidaceae Alkaloids from Three Lycoris Species. Retrieved February 19, 2026, from [Link]

  • MDPI. (2024, May 3). Recent Trends in the Detection of Alkaloids through Analytical, Bioanalytical, and Electrochemical Techniques. Retrieved February 19, 2026, from [Link]

  • Igarashi, K., et al. (2023). Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in biological samples using liquid chromatography-tandem mass spectrometry. Medical Mass Spectrometry, 7(1), 80-87.
  • UK Meds Online. (2025, October 20). What is Hydrochloride? – Definition & Chemical Explained. Retrieved February 19, 2026, from [Link]

  • NIST. (n.d.). Isoquinoline, 1-methyl-. NIST Chemistry WebBook. Retrieved February 19, 2026, from [Link]

  • ACS Publications. (2022, July 27). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. Retrieved February 19, 2026, from [Link]

  • Pharmaceuticals and Medical Devices Agency (PMDA). (n.d.). Japanese Pharmacopoeia and related informations. Retrieved February 19, 2026, from [Link]

  • EDQM. (2013, July 15). European Pharmacopoeia. Retrieved February 19, 2026, from [Link]

  • PubMed. (1999, August 6). Determination of 1-methyl-1,2,3,4-tetrahydroisoquinoline in mouse brain after treatment with haloperidol by gas chromatography-selected ion monitoring. Retrieved February 19, 2026, from [Link]

  • NIH. (n.d.). Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. PMC. Retrieved February 19, 2026, from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Differentiating 1-methylisoquinoline and N-methylisoquinolinium Ions

This guide provides an in-depth comparative analysis of 1-methylisoquinoline and N-methylisoquinolinium ions, outlining definitive spectroscopic and analytical strategies for their unambiguous differentiation. Designed f...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of 1-methylisoquinoline and N-methylisoquinolinium ions, outlining definitive spectroscopic and analytical strategies for their unambiguous differentiation. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple data presentation to explain the fundamental principles behind the observed differences, ensuring a robust and reliable characterization framework.

Foundational Distinctions: Structure and Electronics

At first glance, 1-methylisoquinoline and the N-methylisoquinolinium ion appear closely related. Both are based on the isoquinoline scaffold, a bicyclic aromatic heterocycle. However, the placement of the methyl group fundamentally alters their chemical identity, transforming a neutral molecule into a permanently charged cation.

  • 1-Methylisoquinoline (C₁₀H₉N) is a neutral aromatic compound where a methyl group is substituted at the C1 position of the isoquinoline ring. It is a pale yellow liquid at room temperature.

  • N-Methylisoquinolinium Ion (C₁₀H₁₀N⁺) is a quaternary ammonium cation. It is formed by the methylation of the nitrogen atom (position 2) of the parent isoquinoline molecule. This results in a permanent positive charge localized on the nitrogen, significantly altering the electronic landscape of the entire ring system. It exists as a salt with a counter-ion (e.g., iodide, tetrafluoroborate).

The core distinction lies in the charge and the location of the methyl group, which dictates their respective chemical properties and spectroscopic signatures.

Caption: Core structural differences between the two molecules.

Definitive Spectroscopic Fingerprinting

The structural and electronic dissimilarities between these two molecules give rise to unique and readily distinguishable spectroscopic profiles.

Mass Spectrometry (MS)

Mass spectrometry provides the most immediate and unequivocal method of differentiation based on the mass-to-charge ratio (m/z).

  • Causality: 1-methylisoquinoline is a neutral molecule with a molecular weight of 143.19 g/mol . In the mass spectrometer, under techniques like electron ionization (EI) or electrospray ionization (ESI), it must first be ionized to be detected, typically forming a molecular ion [M]⁺˙ or a protonated molecule [M+H]⁺. The N-methylisoquinolinium ion, however, is already a cation with a molecular weight of 144.19 g/mol . It does not require an ionization step and is observed directly.

  • Expected Observations:

    • 1-Methylisoquinoline: Will show a primary ion at m/z 143 (as [M]⁺˙) or m/z 144 (as [M+H]⁺).

    • N-Methylisoquinolinium Ion: Will show a primary ion at m/z 144 (as [M]⁺, the intact cation).

This 1-dalton difference in the primary observed ion is a definitive diagnostic marker.

CompoundFormulaMolecular Weight (Da)Expected Primary Ion (m/z)Ionization
1-MethylisoquinolineC₁₀H₉N143.19143 ([M]⁺˙) or 144 ([M+H]⁺)Required (EI, ESI)
N-MethylisoquinoliniumC₁₀H₁₀N⁺144.19144 ([M]⁺)Not Required (ESI)

Data compiled from PubChem and other chemical databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a detailed view of the chemical environment of each proton and carbon, revealing profound differences caused by the quaternized nitrogen.

  • Causality (¹H NMR): The permanent positive charge on the nitrogen atom in the N-methylisoquinolinium ion exerts a powerful electron-withdrawing (deshielding) effect. This effect is most pronounced on the protons closest to the nitrogen. Consequently, the protons on the pyridinium ring (H-1, H-3) and the N-methyl group are shifted significantly downfield (to a higher ppm value) compared to any proton in the neutral 1-methylisoquinoline. The N-methyl group itself will appear as a sharp singlet, typically above 4.0 ppm. In contrast, the C1-methyl group in 1-methylisoquinoline is a singlet found at a much more upfield position, usually around 2.5-3.0 ppm.

  • Causality (¹³C NMR): The same deshielding effect applies to the carbon atoms. The carbons adjacent to the positively charged nitrogen (C-1 and C-3) and the N-methyl carbon in the N-methylisoquinolinium ion will exhibit significantly larger chemical shifts compared to their counterparts in 1-methylisoquinoline.

NucleusFeature1-Methylisoquinoline (Predicted)N-Methylisoquinolinium Ion (Predicted)Rationale for Difference
¹H Methyl SignalSinglet, ~2.7 ppmSinglet, >4.0 ppmStrong deshielding from adjacent N⁺
¹H H-1 ProtonN/ADoublet, >9.0 ppmExtreme deshielding from adjacent N⁺
¹H H-3 ProtonDoublet, ~7.5 ppmDoublet, >8.5 ppmSignificant deshielding from N⁺
¹³C Methyl Carbon~20 ppm~45 ppmStrong deshielding from direct attachment to N⁺
¹³C C-1 Carbon~160 ppm~150 ppmProximity to N⁺ deshields the carbon
UV-Visible (UV-Vis) Spectroscopy

The electronic structure alterations also manifest in the UV-Vis absorption spectra.

  • Causality: The N-methylisoquinolinium ion possesses a more extensively conjugated π-electron system due to the cationic nature of the pyridinium ring. This generally lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). A lower energy gap corresponds to the absorption of longer wavelength light. Therefore, the N-methylisoquinolinium ion is expected to exhibit a bathochromic shift (a shift to longer wavelengths, or "red-shift") in its maximum absorbance (λₘₐₓ) compared to 1-methylisoquinoline. Studies on related quinolinium and isoquinolinium salts confirm that N-alkylation shifts the absorption bands to longer wavelengths.

CompoundExpected λₘₐₓRationale
1-MethylisoquinolineShorter WavelengthLess extended π-conjugation in the neutral heterocyclic ring.
N-Methylisoquinolinium IonLonger WavelengthExtended conjugation and charge lead to a smaller HOMO-LUMO gap.

Experimental Workflows and Protocols

To ensure trustworthy and reproducible results, the following standardized protocols are recommended. The overall analytical workflow is designed as a self-validating system, where results from one technique corroborate the others.

G start Unknown Sample (1-methylisoquinoline or N-methylisoquinolinium salt) ms LC-MS Analysis (ESI+) start->ms nmr ¹H NMR Analysis start->nmr uv UV-Vis Analysis start->uv result_ms Primary ion m/z 143 or 144? ms->result_ms result_nmr Methyl singlet > 4.0 ppm? nmr->result_nmr id_nmi Identified: N-Methylisoquinolinium Ion uv->id_nmi Corroborating Data (Longer λₘₐₓ for NMI) id_1mi Identified: 1-Methylisoquinoline uv->id_1mi Corroborating Data (Longer λₘₐₓ for NMI) result_ms->id_nmi m/z 144 result_ms->id_1mi m/z 143 ([M]+) result_nmr->id_nmi Yes result_nmr->id_1mi No (~2.7 ppm)

Validation

Advanced UV-Vis Spectroscopic Characterization of Isoquinoline Derivatives

Introduction: The Isoquinoline Chromophore In drug discovery and natural product chemistry, isoquinoline derivatives represent a privileged scaffold found in alkaloids like berberine, sanguinarine, and morphine. For the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isoquinoline Chromophore

In drug discovery and natural product chemistry, isoquinoline derivatives represent a privileged scaffold found in alkaloids like berberine, sanguinarine, and morphine. For the analytical scientist, the UV-Vis spectrum of an isoquinoline derivative is more than a fingerprint; it is a readout of the molecule's electronic environment.

The parent isoquinoline molecule consists of a benzene ring fused to a pyridine ring. Its absorption spectrum is dominated by


 transitions characteristic of fused aromatic systems, typically showing three bands: the 

,

, and

bands (using Clar’s notation).[1] Modifications to this core—whether through synthetic substitution or natural biosynthesis—alter the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), resulting in predictable spectral shifts.

This guide compares the spectral behaviors of synthetic derivatives and complex natural alkaloids, providing a robust framework for identification and quality control.

Experimental Protocol: Self-Validating Acquisition Workflow

Reliable spectral data requires a protocol that actively detects errors. The following workflow integrates checkpoint validation to ensure data integrity before the sample is even fully analyzed.

Reagents & Instrumentation
  • Solvent: HPLC-grade Ethanol (cutoff

    
     nm). Note: Ethanol is preferred over methanol for solubility of complex alkaloids, though spectral shifts are minimal between them.
    
  • Buffer: 10 mM Phosphate Buffer (pH 7.4) for biological relevance.

  • Instrument: Dual-beam UV-Vis Spectrophotometer (Bandwidth: 1.0 nm).

  • Cells: Quartz cuvettes (10 mm path length), matched pair.

Workflow Diagram

UV_Vis_Workflow Start Start: Sample Preparation Blank 1. Baseline Correction (Solvent only) Start->Blank Scan_Blank 2. Scan Blank as Sample (Flatline Check) Blank->Scan_Blank Decision_Blank Abs < 0.005 AU? Scan_Blank->Decision_Blank Decision_Blank->Blank No (Dirty Cell/Solvent) Prep_Sample 3. Prepare Stock (1 mM) Dilute to ~20-50 µM Decision_Blank->Prep_Sample Yes Scan_Sample 4. Acquire Spectrum (200 - 600 nm) Prep_Sample->Scan_Sample Check_Abs 0.1 < Abs_max < 1.0? Scan_Sample->Check_Abs Dilute Dilute Sample Check_Abs->Dilute Abs > 1.0 Concentrate Increase Conc. Check_Abs->Concentrate Abs < 0.1 Final_Data 5. Export Data (CSV + Peak Pick) Check_Abs->Final_Data Yes (Linear Range) Dilute->Scan_Sample Concentrate->Scan_Sample

Figure 1: A self-validating workflow ensures the instrument baseline is stable and the sample concentration falls within the linear dynamic range of the detector (Beer-Lambert Law compliance).

Comparative Analysis 1: Substituent Effects

The electronic influence of substituents on the isoquinoline ring is profound. By comparing the parent compound with electron-donating (amino) and electron-withdrawing (nitro) derivatives, we observe distinct solvatochromic and bathochromic shifts.

Mechanism of Action
  • Isoquinoline (Parent): Exhibits characteristic aromatic fine structure.

  • 5-Aminoisoquinoline: The amino group (

    
    ) acts as an auxochrome . The lone pair on the nitrogen participates in resonance with the aromatic ring, raising the energy of the HOMO and narrowing the HOMO-LUMO gap. This results in a bathochromic (red) shift .
    
  • 5-Nitroisoquinoline: The nitro group (

    
    ) is a strong electron-withdrawing group. It induces a strong Intramolecular Charge Transfer (ICT) state, often smoothing out the vibrational fine structure and causing a significant red shift, particularly in the lower energy bands.
    
Spectral Data Summary (Ethanol)
CompoundStructure Type

(nm)
Spectral Characteristics
Isoquinoline Parent Heterocycle217, 266, 317Sharp, fine structure in non-polar solvents; broadens in ethanol.
5-Aminoisoquinoline Electron Donor~225, ~280, 330Bathochromic shift of ~10-15 nm vs parent due to

interaction.
5-Nitroisoquinoline Electron Withdrawing240, 355Strong absorption at 355 nm due to charge transfer; loss of fine structure.

Note: Values are approximate for ethanolic solutions. Shifts will vary in acidic media due to protonation of the ring nitrogen.

Comparative Analysis 2: Alkaloid Fingerprinting

Natural isoquinoline alkaloids often possess extended conjugation and quaternary nitrogen centers, pushing their absorption into the visible region (colored compounds).

Case Study: Berberine vs. Sanguinarine
  • Berberine: A protoberberine alkaloid. It is bright yellow, indicating absorption in the violet/blue region (~420-430 nm).

  • Sanguinarine: A benzophenanthridine alkaloid.[2][3] In its cationic (iminium) form, it is orange-red.

Spectral Comparison Table
AlkaloidClass

(nm) in Ethanol
Visual ColorKey Diagnostic Feature
Berberine Protoberberine228, 265, 350, 425YellowFour distinct bands; 425 nm band is sensitive to solvent polarity.
Sanguinarine Benzophenanthridine275, 327, 475OrangeLong-wavelength band at 475 nm (cation); disappears at high pH.
The pH-Dependent Equilibrium (Pseudobase Formation)

A critical aspect of analyzing these alkaloids is their pH sensitivity. In basic conditions, the quaternary nitrogen (


) is attacked by a hydroxide ion, forming a non-fluorescent, colorless pseudobase . This collapses the extended conjugation.

pH_Equilibrium Cation Quaternary Cation (Colored) Extended Conjugation (pH < 7) Transition Nucleophilic Attack on C=N Bond Cation->Transition High pH OH_Ion + OH- Pseudobase Pseudobase (Colorless) Disrupted Conjugation (pH > 9) Transition->Pseudobase Pseudobase->Cation Acidification (H+)

Figure 2: The equilibrium between the quaternary cation and the pseudobase form. Analytical methods must control pH to prevent signal loss.

References

  • BenchChem. A Comparative Spectroscopic Guide to Quinoline and Isoquinoline. BenchChem.[4] Link

  • Cayman Chemical. 5-Nitroisoquinoline Product Information. Cayman Chemical.[5] Link

  • Gumenyuk, V., et al. Binding Parameters of Alkaloids Berberine and Sanguinarine with DNA. ResearchGate.[6] Link

  • Matkar, S.S., et al. Sanguinarine: A benzophenanthridine alkaloid.[3]Cellular Oncology, 2008.

  • Rajamohan, R., et al.

    
    -cyclodextrin.[7]Journal of Inclusion Phenomena and Macrocyclic Chemistry, 2012.[7]
    
  • SIELC Technologies. UV-Vis Spectrum of Isoquinoline. SIELC. Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Isoquinoline, 1-methyl-, hydrochloride

CAS: 3947-76-0 | Formula: C₁₀H₉N·HCl Executive Summary Isoquinoline, 1-methyl-, hydrochloride is a heterocyclic organic salt commonly used in pharmaceutical synthesis and alkaloid research. While often categorized as a s...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 3947-76-0 | Formula: C₁₀H₉N·HCl

Executive Summary

Isoquinoline, 1-methyl-, hydrochloride is a heterocyclic organic salt commonly used in pharmaceutical synthesis and alkaloid research. While often categorized as a standard laboratory irritant, its hydrochloride salt form introduces specific physical handling challenges—primarily hygroscopicity and the potential for fine dust aerosolization.

This guide moves beyond generic safety advice, providing a self-validating operational framework for researchers. It prioritizes the containment of irritating particulates and the prevention of mucosal hydrolysis (where the salt dissociates on moist skin/eyes to form acidic residues).

Part 1: Chemical Hazard Intelligence

Before selecting PPE, you must understand the "Why." The primary risk with this compound is not just contact, but contact combined with moisture (sweat, tears, mucous membranes), which facilitates rapid irritation.

Table 1: Physico-Chemical Hazard Profile
PropertyData / SpecificationOperational Implication
Physical State Crystalline Solid / PowderHigh risk of static-induced aerosolization during weighing.
GHS Classification Warning Treat as a contact hazard. Do not underestimate "Irritant" status.
Hazard Statements H315 (Skin Irritation)H319 (Serious Eye Irritation)H335 (Respiratory Irritation)The salt hydrolyzes on moist surfaces; inhalation causes immediate upper respiratory tract inflammation.
Solubility Soluble in water, MethanolRapidly absorbs into skin if dissolved in sweat; glove integrity is critical.
Incompatibility Strong Oxidizers, Strong BasesAvoid storage near nitric acid or alkali hydroxides to prevent exothermic degradation.
Part 2: The PPE Architecture

Standard "lab attire" is insufficient for handling fine organic salts. The following PPE matrix is designed to prevent the specific failure mode of particulate migration .

1. Hand Protection: The "Double-Don" Protocol
  • Primary Layer: Nitrile (0.11 mm minimum thickness).

  • Secondary Layer (High Risk): If handling solutions >1M or large solid quantities (>5g), wear a second pair of nitrile gloves.

  • Why Nitrile? Latex degrades rapidly upon contact with many organic solvents used to solubilize this compound (e.g., DCM, Methanol). Nitrile offers superior chemical resistance and visual contrast if the white powder spills.

  • Technique: Taping the glove cuff to the lab coat sleeve is recommended when handling fine powders to prevent dust from entering the wrist gap.

2. Respiratory Protection: Engineering Controls First
  • Primary Defense: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary Defense: If weighing outside a hood is unavoidable (not recommended), use a NIOSH-approved N95 or P100 particulate respirator . Surgical masks offer zero protection against chemical salts.

3. Eye Protection
  • Requirement: Chemical Splash Goggles (ANSI Z87.1).

  • Contraindication: Safety glasses with side shields are insufficient for fine powders. Air currents can carry dust particles behind the lens, causing severe irritation (H319) due to the salt's acidity in the eye.

Visualization: PPE Decision Logic

The following diagram illustrates the decision-making process for selecting the correct PPE based on the operation.

PPE_Decision_Tree Start Operation Type Solids Handling Solids (Weighing/Transfer) Start->Solids Liquids Handling Solutions Start->Liquids Hood_Avail Fume Hood Available? Solids->Hood_Avail Solvent_Type Solvent Type? Liquids->Solvent_Type Use_Hood Standard PPE: Nitrile + Goggles + Lab Coat Hood_Avail->Use_Hood Yes No_Hood Respiratory Risk! Hood_Avail->No_Hood No Resp_Req Add N95/P100 Mask + Splash Goggles No_Hood->Resp_Req Aqueous Aqueous/Ethanol Solvent_Type->Aqueous Halogenated DCM/Chloroform Solvent_Type->Halogenated Aqueous->Use_Hood Double_Glove Double Nitrile Gloves (Change every 15 mins) Halogenated->Double_Glove

Figure 1: Decision logic for PPE selection based on physical state and engineering control availability.

Part 3: Operational Protocols

Safety is a behavior, not a checklist. Follow these workflows to ensure containment.

Protocol A: Precision Weighing (Static Control)

Context: Hydrochloride salts are prone to static charge, causing "jumping" powder that contaminates balances and benches.

  • Preparation: Place the balance inside the fume hood or a powder containment enclosure.

  • Static Dissipation: Use an anti-static gun or wipe the spatula with an anti-static cloth before inserting it into the vial.

  • Transfer: Never pour from the stock bottle. Transfer small amounts to a weighing boat using a clean spatula.

  • Closure: Wipe the threads of the stock bottle with a dry Kimwipe before recapping to prevent salt buildup (crust) which can compromise the seal.

Protocol B: Solubilization

Context: Dissolving salts can be slightly exothermic.

  • Solvent Choice: Add the solid to the solvent, not vice versa, to prevent splashing if rapid dissolution occurs.

  • Agitation: Use a magnetic stir bar. Avoid vigorous shaking of closed containers, which can build pressure if the solvent has high vapor pressure (e.g., DCM).

Protocol C: Spill Response Workflow

Do not rush. A hasty cleanup spreads the contamination.

Spill_Response Assess 1. ASSESS Is it >10g or outside hood? Evacuate Evacuate Lab Call EHS Assess->Evacuate Yes (Major Spill) Contain 2. CONTAIN Cover with absorbent pads (Do not dry sweep) Assess->Contain No (Minor Spill) Clean 3. CLEAN Wet wipe with water (Solubilize the salt) Contain->Clean Verify 4. VERIFY pH check surface (Ensure no acidic residue) Clean->Verify

Figure 2: Step-by-step logic for managing spills of Isoquinoline, 1-methyl-, hydrochloride.

Detailed Cleanup Steps:

  • Do Not Dry Sweep: Dry sweeping creates dust aerosols (H335).

  • Wet Method: Cover the powder with a paper towel dampened with water (or a specific neutralizer if available). This dissolves the salt into the towel, trapping it.

  • Wipe Down: Wipe the area 3 times:

    • Pass 1: Wet wipe (Water) to solubilize.

    • Pass 2: Wet wipe (Ethanol) to remove organic residues.

    • Pass 3: Dry wipe.

Part 4: Waste Management

Disposal must comply with local environmental regulations (RCRA in the US).

  • Solid Waste: Do not throw in trash. Label as "Hazardous Waste - Solid (Toxic/Irritant)."

  • Liquid Waste:

    • If dissolved in water: Aqueous Waste Stream (check pH, adjust to 5–9 if required by local EHS).

    • If dissolved in organic solvents: Organic Solvent Waste Stream (Halogenated or Non-Halogenated depending on the solvent used).

  • Container: Triple rinse the empty stock container with a suitable solvent before discarding the bottle.

References
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15592, 1-Methylisoquinoline. Retrieved from [Link]

  • National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isoquinoline, 1-methyl-, hydrochloride
Reactant of Route 2
Isoquinoline, 1-methyl-, hydrochloride
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